Product packaging for Coblopasvir(Cat. No.:CAS No. 1312608-46-0)

Coblopasvir

Cat. No.: B606754
CAS No.: 1312608-46-0
M. Wt: 782.9 g/mol
InChI Key: JBYJTCVXUMWTJJ-YRCZKMHPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Coblopasvir is under investigation in clinical trial NCT03416491 (Safety and Efficacy of KW-136 and Sofosbuvir for Treatment of Chronic Hepatitis C).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H50N8O8 B606754 Coblopasvir CAS No. 1312608-46-0

Properties

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[4-[7-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1,3-benzodioxol-4-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H50N8O8/c1-22(2)32(46-40(52)54-5)38(50)48-17-7-9-30(48)36-42-19-28(44-36)25-13-11-24(12-14-25)26-15-16-27(35-34(26)56-21-57-35)29-20-43-37(45-29)31-10-8-18-49(31)39(51)33(23(3)4)47-41(53)55-6/h11-16,19-20,22-23,30-33H,7-10,17-18,21H2,1-6H3,(H,42,44)(H,43,45)(H,46,52)(H,47,53)/t30-,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYJTCVXUMWTJJ-YRCZKMHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=C5C(=C(C=C4)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)OCO5)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=C5C(=C(C=C4)C6=CN=C(N6)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)OCO5)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H50N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

782.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312608-46-0
Record name Coblopasvir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312608460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coblopasvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15315
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name COBLOPASVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67XWL3R65W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Development of Coblopasvir (KW-136): A Pangenotypic NS5A Inhibitor for Chronic Hepatitis C

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Coblopasvir (formerly KW-136) is a potent, pangenotypic inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). Developed by Beijing Kawin Technology Share-Holding Co., Ltd., it represents a significant advancement in the treatment of chronic hepatitis C, particularly in regions with diverse HCV genotype distributions. This document provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and chemical synthesis of this compound. It is intended to serve as a technical guide for researchers, scientists, and professionals involved in antiviral drug development.

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, with millions of individuals chronically infected and at risk of developing severe liver complications such as cirrhosis and hepatocellular carcinoma. The advent of direct-acting antivirals (DAAs) has revolutionized HCV therapy, offering high cure rates and improved tolerability compared to previous interferon-based regimens. A key target for DAAs is the NS5A protein, a multifunctional phosphoprotein essential for HCV RNA replication and virion assembly. This compound (KW-136) emerged as a promising NS5A inhibitor with potent activity across multiple HCV genotypes.[1] In February 2020, this compound hydrochloride capsules, in combination with sofosbuvir, were approved by the National Medical Products Administration (NMPA) of China for the treatment of chronic HCV genotypes 1, 2, 3, and 6 infections in adults.[2]

Mechanism of Action

This compound targets the HCV NS5A protein, a critical component of the viral replication complex.[1] By binding to NS5A, this compound disrupts its normal function, thereby inhibiting both viral RNA replication and the assembly of new virus particles.[1] This targeted inhibition leads to a rapid decline in HCV RNA levels in infected individuals. The pangenotypic nature of this compound is a key attribute, making it an effective treatment option for a wide range of HCV-infected patients without the need for genotype-specific testing in many cases.[3][4]

cluster_HCV_Lifecycle HCV Lifecycle in Hepatocyte cluster_Intervention Therapeutic Intervention HCV Virion HCV Virion Viral RNA Release Viral RNA Release HCV Virion->Viral RNA Release Polyprotein Translation & Processing Polyprotein Translation & Processing Viral RNA Release->Polyprotein Translation & Processing NS5A Protein NS5A Protein Polyprotein Translation & Processing->NS5A Protein Replication Complex Formation Replication Complex Formation RNA Replication RNA Replication Replication Complex Formation->RNA Replication Virion Assembly Virion Assembly RNA Replication->Virion Assembly New Virion Release New Virion Release Virion Assembly->New Virion Release NS5A Protein->Replication Complex Formation This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->NS5A Protein

Figure 1: Mechanism of Action of this compound.

Preclinical Development

Antiviral Activity

This compound demonstrated potent in vitro antiviral activity against a broad range of HCV genotypes. Studies using HCV replicon or cell culture systems showed that this compound has picomolar-level inhibitory activity against genotypes 1a, 1b, 2a, 3a, 4a, 5a, and 6a.[3] While specific EC50 values from the manufacturer's internal studies ("data on file") are not publicly available, the consistent description of "picomolar activity" places it among the most potent NS5A inhibitors developed.

Table 1: Preclinical Antiviral Activity of this compound (KW-136)

HCV Genotype Antiviral Activity (EC50)
Genotype 1a Picomolar range[3]
Genotype 1b Picomolar range[3]
Genotype 2a Picomolar range[3]
Genotype 3a Picomolar range[3]
Genotype 4a Picomolar range[3]
Genotype 5a Picomolar range[3]

| Genotype 6a | Picomolar range[3] |

Experimental Protocols

HCV Replicon Assay Protocol (General Methodology)

  • Cell Culture: Huh-7 human hepatoma cells harboring subgenomic HCV replicons of different genotypes are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 to maintain the replicon.

  • Compound Preparation: this compound is serially diluted in dimethyl sulfoxide (DMSO) to generate a range of concentrations.

  • Treatment: Replicon-containing cells are seeded in 96-well plates and, after adherence, the culture medium is replaced with medium containing the various concentrations of this compound. A DMSO-only control is included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification of HCV RNA Replication: The level of HCV RNA replication is determined by measuring the activity of a reporter gene (e.g., luciferase) incorporated into the replicon or by quantifying HCV RNA levels using real-time reverse transcription-polymerase chain reaction (RT-PCR).

  • Data Analysis: The half-maximal effective concentration (EC50), the concentration of the drug that inhibits 50% of viral replication, is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Clinical Development

This compound has undergone extensive clinical evaluation, primarily in China, in combination with the NS5B polymerase inhibitor sofosbuvir.

Pharmacokinetics

A clinical study involving patients with Hepatitis C infection investigated the tolerance and pharmacokinetics of this compound hydrochloride capsules. In this dose-escalation study (30 mg, 60 mg, 90 mg, and 120 mg), oral administration once daily demonstrated that the plasma concentration and exposure of this compound increased with the dose. Importantly, no significant accumulation was observed with multiple-dose administration compared to a single dose in a fasting state.

Table 2: Summary of Pharmacokinetic Properties of this compound

Parameter Observation
Dose Proportionality Plasma concentration and exposure increase with dose (30-120 mg).

| Accumulation | No significant accumulation with multiple daily doses. |

Pharmacokinetic Study Protocol (Phase 1)

  • Study Design: A single-center, randomized, double-blind, placebo-controlled, single- and multiple-dose escalation study.

  • Participants: Healthy volunteers or, as in the cited study, patients with chronic HCV infection.

  • Dosing: Participants are assigned to cohorts receiving escalating single oral doses of this compound (e.g., 30, 60, 90, 120 mg) or placebo. Following a safety review, a multiple-dose phase is initiated with once-daily dosing for a specified period (e.g., 3 consecutive days).

  • Pharmacokinetic Sampling: Blood samples are collected at predefined time points pre-dose and post-dose (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120 hours).

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Parameter Calculation: Pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life) are calculated using non-compartmental analysis software (e.g., WinNonlin).

  • Safety and Tolerability Assessment: Safety is monitored through physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests. Adverse events are recorded throughout the study.

Clinical Efficacy

A pivotal single-arm, open-label, multicenter, phase 3 trial (NCT03995485) evaluated the efficacy and safety of this compound in combination with sofosbuvir for treating Chinese patients with chronic HCV infection.[3]

Table 3: Phase 3 Clinical Trial (NCT03995485) Efficacy Results

Population Number of Patients SVR12 Rate (95% CI)
Full Analysis Set 371 97% (94-98%)[3]
Genotype 1b 178 97%
Genotype 2a 97 98%
Genotype 3a/3b 48 92%
Genotype 6 44 100%
With Compensated Cirrhosis 39 95%

| Interferon-Experienced | 39 | 97% |

SVR12: Sustained Virologic Response at 12 weeks post-treatment.

The study concluded that the combination of 60 mg this compound and 400 mg sofosbuvir administered once daily for 12 weeks is an efficacious and safe treatment for Chinese patients with HCV genotypes 1, 2, 3, and 6, including those with compensated cirrhosis.[3]

Phase 3 Clinical Trial Protocol (NCT03995485) Overview

  • Study Design: A single-arm, open-label, multicenter phase 3 trial.[3]

  • Participants: 371 treatment-naïve and interferon-experienced adult patients with chronic HCV genotypes 1, 2, 3, or 6 infection, with or without compensated cirrhosis.[3]

  • Intervention: this compound 60 mg and sofosbuvir 400 mg, taken orally once daily for 12 weeks.[3]

  • Primary Efficacy Endpoint: Sustained Virologic Response at 12 weeks after the end of treatment (SVR12), defined as HCV RNA below the lower limit of quantification.[3]

  • Safety Assessments: Monitoring and recording of adverse events, serious adverse events, and laboratory abnormalities throughout the treatment and post-treatment follow-up periods.

cluster_Screening Patient Screening cluster_Treatment Treatment Phase (12 Weeks) cluster_FollowUp Post-Treatment Follow-Up Patient Population Adults with Chronic HCV (Genotypes 1, 2, 3, 6) - Treatment-Naïve or Experienced - With or Without Compensated Cirrhosis Inclusion/Exclusion Criteria Eligibility Check Patient Population->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Baseline Assessment Baseline HCV RNA, Genotyping, Fibrosis Staging Informed Consent->Baseline Assessment Dosing This compound (60mg) + Sofosbuvir (400mg) Once Daily Baseline Assessment->Dosing Monitoring Safety Monitoring (Adverse Events, Labs) On-treatment Virologic Response Dosing->Monitoring End of Treatment End of Treatment Monitoring->End of Treatment Follow-up Week 12 HCV RNA Measurement End of Treatment->Follow-up Week 12 Primary Endpoint SVR12 Assessment Follow-up Week 12->Primary Endpoint

Figure 2: Phase 3 Clinical Trial Workflow.

Chemical Synthesis

The synthesis of this compound involves a multi-step process. A described method for preparing the hydrochloride salt form necessitates the construction of a symmetrical diaryl core.[5]

Key Synthetic Steps:

  • Formation of the Diaryl Core: The synthesis begins with the reaction of catechol with methylene iodide to form an acetal. This is followed by a Suzuki coupling with a boronic acid to create the biphenyl core structure.[5]

  • Formation of Bis-α-haloketones: The biphenyl intermediate undergoes saponification and subsequent conversion to acid chlorides. A modified Nierenstein reaction is then used to form bis-α-haloketones.[5]

  • Coupling with Dipeptide: The resulting dibromide is coupled with a dipeptide to form a bis-carbamate intermediate.[5]

  • Imidazole Ring Formation: The two imidazole rings are constructed through a reaction with ammonium acetate in refluxing toluene, yielding the free base of this compound.[5]

  • Salt Formation: The final step involves the treatment of the this compound free base with methanolic HCl to produce the stable hydrochloride salt.[5]

Catechol Catechol Acetal Formation Acetal Formation Catechol->Acetal Formation Boronic Acid Boronic Acid Suzuki Coupling Suzuki Coupling Boronic Acid->Suzuki Coupling Acetal Formation->Suzuki Coupling Biphenyl Intermediate Biphenyl Intermediate Suzuki Coupling->Biphenyl Intermediate Saponification & Acid Chloride Formation Saponification & Acid Chloride Formation Biphenyl Intermediate->Saponification & Acid Chloride Formation Modified Nierenstein Reaction Modified Nierenstein Reaction Saponification & Acid Chloride Formation->Modified Nierenstein Reaction Bis-α-haloketone Bis-α-haloketone Modified Nierenstein Reaction->Bis-α-haloketone Coupling Reaction Coupling Reaction Bis-α-haloketone->Coupling Reaction Dipeptide Dipeptide Dipeptide->Coupling Reaction Bis-carbamate Bis-carbamate Coupling Reaction->Bis-carbamate Imidazole Formation Imidazole Ring Formation (Ammonium Acetate) Bis-carbamate->Imidazole Formation This compound Free Base This compound Free Base Imidazole Formation->this compound Free Base Salt Formation Salt Formation (Methanolic HCl) This compound Free Base->Salt Formation This compound HCl This compound HCl Salt Formation->this compound HCl

Figure 3: this compound Synthesis Workflow.

Conclusion

This compound (KW-136) is a highly potent, pangenotypic HCV NS5A inhibitor that has demonstrated excellent efficacy and a favorable safety profile in clinical trials when used in combination with sofosbuvir. Its development and approval provide a valuable therapeutic option for the treatment of chronic hepatitis C, particularly for a diverse patient population with various HCV genotypes. The data summarized in this technical guide underscore the successful discovery and development pathway of this compound, from its targeted mechanism of action through to robust clinical validation.

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of NS5A Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to NS5A and Coblopasvir

Hepatitis C Virus (HCV) infection is a global health concern, and the nonstructural protein 5A (NS5A) has emerged as a critical target for direct-acting antiviral (DAA) therapies. NS5A is a multifunctional phosphoprotein essential for HCV RNA replication and virion assembly.[1][2] It does not possess any known enzymatic activity but exerts its functions through complex interactions with other viral and host cellular proteins.[3][4] this compound is a potent, pangenotypic NS5A inhibitor used in combination with other DAAs for the treatment of chronic HCV infection.[5][6] This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify and characterize NS5A inhibitors like this compound.

NS5A Signaling and Interaction Pathway

The following diagram illustrates the central role of NS5A in the HCV replication complex and its interaction with various host and viral proteins, which are potential points of intervention for inhibitors.

NS5A_Pathway cluster_host_cell Host Cell Cytoplasm cluster_hcv_replication HCV Replication Complex ER Endoplasmic Reticulum (Membranous Web) Lipid_Droplet Lipid Droplet Host_Kinases Host Kinases (e.g., PI4KIIIα) NS5A NS5A Host_Kinases->NS5A Phosphorylation (p56/p58) Cyclophilin_A Cyclophilin A Cyclophilin_A->NS5A Interacts with (Domain II) Grb2_Sos Grb2/Sos Complex Ras Ras Grb2_Sos->Ras Activates ERK_Pathway ERK Pathway Ras->ERK_Pathway Activates HCV_RNA HCV RNA NS3_4A NS3/4A NS3_4A->NS5A Proteolytic Processing NS4B NS4B NS4B->ER Induces NS5B NS5B (RdRp) NS5A->ER Localizes to NS5A->Lipid_Droplet Traffics to NS5A->Grb2_Sos Interacts with (PXXP motif) NS5A->NS5B Modulates Polymerase Activity NS5A_Dimer NS5A Dimer NS5A->NS5A_Dimer Dimerization NS5A_Dimer->HCV_RNA Binds to RNA This compound This compound (NS5A Inhibitor) This compound->NS5A_Dimer Inhibits Function

Caption: HCV NS5A interaction pathway.

High-Throughput Screening Assays for NS5A Inhibitors

A variety of HTS assays can be employed to screen for and characterize NS5A inhibitors. The choice of assay depends on the specific stage of the drug discovery process, from primary screening of large compound libraries to detailed characterization of lead candidates.

Cell-Based HCV Replicon Assay

This is the most common and physiologically relevant HTS assay for identifying inhibitors of HCV RNA replication. It utilizes human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or full-length HCV replicon. These replicons often contain a reporter gene, such as luciferase, allowing for a quantifiable readout of viral replication.

Experimental Workflow:

Replicon_Workflow A Seed HCV replicon cells in 384-well plates B Add test compounds (e.g., this compound) and controls A->B C Incubate for 48-72 hours B->C D Lyse cells and add luciferase substrate C->D F Measure cell viability (e.g., CellTiter-Glo) C->F E Measure luminescence signal D->E G Data Analysis: Calculate EC50 and CC50 E->G F->G

Caption: Cell-based HCV replicon assay workflow.

Detailed Protocol:

  • Cell Culture: Maintain Huh-7 cells harboring a Renilla luciferase-tagged HCV genotype 1b or 2a subgenomic replicon in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

  • Assay Preparation: Seed 5,000 cells per well in a 384-well plate and incubate overnight.

  • Compound Addition: Prepare a 10-point, 3-fold serial dilution of test compounds in dimethyl sulfoxide (DMSO). Transfer the diluted compounds to the assay plate, ensuring a final DMSO concentration of less than 0.5%. Include negative controls (DMSO vehicle) and positive controls (a known NS5A inhibitor at a concentration >100x EC50).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Reading: Add a luciferase assay reagent (e.g., Renilla-Glo® Luciferase Assay System) to each well. Measure the luminescence signal using a plate reader.

  • Cytotoxicity Assay: In parallel plates or in a multiplexed format, assess cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Data Analysis:

    • Normalize the luciferase signal to the DMSO control.

    • Plot the normalized data against the compound concentration and fit to a four-parameter logistic dose-response curve to determine the 50% effective concentration (EC50).

    • Similarly, determine the 50% cytotoxic concentration (CC50) from the cell viability data.

    • Calculate the selectivity index (SI = CC50/EC50).

Quantitative Data Summary:

CompoundHCV GenotypeAssay FormatEC50 (nM)CC50 (µM)Selectivity Index (SI)
This compound 1, 2, 3, 6Phase 2 Clinical TrialN/AN/AHigh SVR rates observed[5]
BMS-8241bReplicon~5>50>10,000[7]
BMS-8241aReplicon>30,000>50<1.6[7]
BMS-6651bReplicon~10N/AN/A[7]
BMS-6651aReplicon200-400N/AN/A[7]
Daclatasvir1bReplicon0.009>10>1,111,111[8]
Ledipasvir1bReplicon0.018>10>555,555[8]

Assay Performance Metrics:

ParameterTypical ValueInterpretation
Z'-factor 0.6 - 0.8Excellent assay quality suitable for HTS.[9]
Signal-to-Background (S/B) Ratio >10A clear distinction between positive and negative signals.[9]
Coefficient of Variation (%CV) <15%Good reproducibility of the assay.[9]
Biochemical Assays: FRET and AlphaLISA

Biochemical assays are valuable for confirming the direct interaction of inhibitors with NS5A and for elucidating their mechanism of action.

This assay can be used to monitor NS5A dimerization or conformational changes induced by inhibitor binding. A common approach involves tagging NS5A with a FRET donor (e.g., Cyan Fluorescent Protein - CFP) and an acceptor (e.g., a biarsenical fluorescein derivative like FlAsH that binds to a tetracysteine tag).

Experimental Workflow:

FRET_Workflow A Express and purify CFP- and FlAsH-tagged NS5A B Incubate tagged proteins with test compounds A->B C Excite the donor (CFP) and measure donor and acceptor emissions B->C D Calculate FRET efficiency C->D E Data Analysis: Determine IC50 values D->E

Caption: FRET assay workflow for NS5A inhibitors.

Detailed Protocol:

  • Protein Expression and Purification: Express NS5A constructs containing an N-terminal CFP tag and an internal or C-terminal tetracysteine motif (e.g., CCPGCC) in a suitable expression system (e.g., E. coli or mammalian cells) and purify the proteins.

  • FlAsH Labeling: Label the purified tetracysteine-tagged NS5A with FlAsH-EDT2 reagent according to the manufacturer's protocol.

  • FRET Measurement: In a microplate, mix the CFP-NS5A and FlAsH-labeled NS5A in the presence of varying concentrations of the test inhibitor.

  • Data Acquisition: Using a fluorescence plate reader, excite the CFP at its excitation wavelength (e.g., 433 nm) and measure the emission at both the CFP (e.g., 475 nm) and FlAsH (e.g., 528 nm) emission wavelengths.

  • Data Analysis: Calculate the FRET efficiency based on the ratio of acceptor to donor emission. A decrease in FRET efficiency indicates inhibition of NS5A dimerization or a conformational change. Determine the 50% inhibitory concentration (IC50) by plotting the FRET signal against the inhibitor concentration.

Quantitative Data Summary:

Assay ComponentParameterValue
NS5A-CFP/NS5A-FlAsHFRET efficiency in cells~0.5[10]
Quercetin (known NS5A disruptor)FRET signal disruptionObserved[4][11]

AlphaLISA is a bead-based immunoassay that can be adapted to study protein-protein interactions, such as the interaction between NS5A and host proteins like cyclophilin A (CypA), which is crucial for HCV replication.

Experimental Workflow:

AlphaLISA_Workflow A Incubate tagged NS5A and CypA with test compounds B Add AlphaLISA acceptor beads (conjugated to anti-tag antibody) A->B C Incubate B->C D Add streptavidin-coated AlphaLISA donor beads C->D E Incubate in the dark D->E F Measure chemiluminescent signal E->F G Data Analysis: Determine IC50 values F->G

Caption: AlphaLISA assay workflow for NS5A-CypA interaction.

Detailed Protocol:

  • Reagent Preparation: Use purified, tagged proteins (e.g., His-tagged NS5A and GST-tagged CypA). Prepare AlphaLISA acceptor beads conjugated with an anti-tag antibody (e.g., anti-His) and streptavidin-coated donor beads.

  • Assay Reaction: In a 384-well plate, incubate His-NS5A, GST-CypA, and the test compound.

  • Bead Addition: Add the anti-His acceptor beads and incubate. Then, add the streptavidin donor beads (which will bind to a biotinylated anti-GST antibody pre-incubated with GST-CypA) and incubate in the dark.

  • Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: A decrease in the AlphaLISA signal indicates disruption of the NS5A-CypA interaction. Calculate the IC50 value from the dose-response curve.

Quantitative Data Summary:

InteractionInhibitorIC50 (µM)
NS5A-CypACyclosporine A (CsA)~1.5 (in vitro)[12]
NS5A-CypACyclosporine A (CsA)~0.5 (in cells)[12]

Assay Performance Metrics:

ParameterTypical ValueInterpretation
Signal-to-Noise (S/N) Ratio >200A very robust and sensitive assay.[13]
Z'-factor >0.7Excellent assay quality for HTS.[14]

Conclusion

The high-throughput screening assays described in these application notes provide robust and reliable methods for the discovery and characterization of novel NS5A inhibitors. The cell-based replicon assay offers a physiologically relevant system for primary screening and lead optimization, while the biochemical FRET and AlphaLISA assays are powerful tools for mechanism-of-action studies and confirming direct target engagement. By employing these detailed protocols and considering the provided quantitative data and performance metrics, researchers can effectively advance the development of new antiviral therapies targeting the critical HCV NS5A protein.

References

Application Notes and Protocols for the Laboratory Synthesis of Coblopasvir Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development purposes only. All laboratory work should be conducted by trained professionals in a suitably equipped and ventilated environment, adhering to all relevant safety protocols.

Coblopasvir is a potent, pangenotypic inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2][3] It is approved in China for use in combination with Sofosbuvir for the treatment of chronic HCV infection.[1][3][4] The synthesis of its dihydrochloride salt, this compound hydrochloride, involves a multi-step process beginning from catechol and culminating in the formation of the active pharmaceutical ingredient.

The overall synthetic strategy involves the construction of a central diaryl core, functionalization with α-bromoketones, and subsequent coupling with a dipeptide derivative to form the imidazole rings and complete the molecule.[1]

Overall Synthetic Workflow

The synthesis can be logically divided into three main stages:

  • Synthesis of the Key Dibromide Intermediate: Building the core structure of the molecule.

  • Synthesis of this compound Free Base: Coupling the core with peptide side chains and forming the imidazole rings.

  • Preparation of this compound Hydrochloride: Converting the free base into its more stable and soluble dihydrochloride salt.[2]

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Free Base Synthesis cluster_2 Stage 3: Salt Formation Catechol Catechol Acetal Acetal Intermediate (18) Catechol->Acetal Methylene Iodide Biphenyl Biphenyl Intermediate (20) Acetal->Biphenyl Suzuki Coupling BisAlphaHaloketone Bis-α-haloketone Biphenyl->BisAlphaHaloketone Saponification, Acid Chloride Formation, Niernestein Reaction Dibromide Dibromide Intermediate (23) BisAlphaHaloketone->Dibromide aq. HBr BisCarbamate Bis-carbamate (25) Dibromide->BisCarbamate Coupling Dipeptide Dipeptide (24) Dipeptide->BisCarbamate FreeBase This compound Free Base (26) BisCarbamate->FreeBase Ammonium Acetate, Refluxing Toluene CoblopasvirHCl This compound Hydrochloride FreeBase->CoblopasvirHCl Methanolic HCl or HCl in Ethyl Acetate

Caption: Workflow for the synthesis of this compound Hydrochloride.

Experimental Protocols

Stage 1: Synthesis of this compound Dibromide Intermediate

This stage focuses on constructing the central diaryl core of the molecule, terminating in reactive α-bromoketones.

Protocol Summary:

  • Acetal Formation: Catechol is reacted with methylene iodide under basic conditions to form the corresponding acetal (Compound 18).[1]

  • Suzuki Coupling: The acetal undergoes a Suzuki coupling reaction with a boronic acid derivative (Compound 19) to form the biphenyl structure (Compound 20).[1]

  • Haloketone Formation: The biphenyl intermediate is processed through saponification and acid chloride formation. A subsequent modified Niernestein reaction converts the bis-acid chlorides into bis-α-haloketones.[1]

  • Bromination: The final step involves treating the bis-α-haloketones with aqueous hydrobromic acid to yield the target dibromide intermediate (Compound 23).[1]

Stage 2: Synthesis of this compound Free Base

In this stage, the key dibromide intermediate is coupled with peptide side chains, followed by the crucial imidazole ring formation.

Protocol Summary:

  • Coupling Reaction: The dibromide intermediate (Compound 23) is coupled with a dipeptide (Compound 24) to form a bis-carbamate intermediate (Compound 25).[1]

  • Imidazole Ring Formation: The bis-carbamate is reacted with a large excess of ammonium acetate in refluxing toluene.[5] This reaction constructs the two imidazole rings, yielding the free base of this compound (Compound 26).[1] This step has been noted to result in a low yield.[1]

  • Purification: The reaction mixture is diluted with ethyl acetate, washed with water and brine, and the solvent is removed. The crude product can be purified by preparative HPLC.[5]

Detailed Protocol for Imidazole Formation:

  • To a solution of the bis-carbamate intermediate (e.g., 250 mg, 0.31 mmol) in toluene (10.0 mL), add ammonium acetate (e.g., 4.0 g, 50 mmol).[5]

  • Reflux the mixture for approximately 16 hours.[5]

  • After cooling, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.[5]

  • Remove the solvent under reduced pressure. The resulting residue is the crude this compound free base.[5]

Stage 3: Preparation of this compound Hydrochloride

The final stage involves converting the purified free base into its stable and crystalline dihydrochloride salt. Two methods have been described.

Method A: Methanolic HCl

  • The this compound free base (Compound 26) is treated with methanolic HCl.[1]

  • The mixture is heated to 60-65 °C to facilitate salt formation and crystallization.[1]

  • Upon cooling, this compound hydrochloride is isolated.[1]

Method B: HCl in Ethyl Acetate

  • At room temperature, dissolve the this compound free base (e.g., 800 g) in ethyl acetate (e.g., 8 L).[5]

  • Add a 11.2% solution of HCl in ethyl acetate (e.g., 839 g) dropwise, maintaining the internal temperature between 15 °C and 25 °C.[5]

  • Stir the mixture for at least 3 hours to ensure complete reaction.[5]

  • Collect the resulting solid by filtration and wash the filter cake with ethyl acetate (e.g., 2 L).[5]

  • Dry the solid product under vacuum at 40-60 °C until the residual ethyl acetate is below 0.5%.[5] This process may take up to 73 hours.[5]

Data Presentation

The following table summarizes the quantitative data reported for the final stages of this compound hydrochloride synthesis.

ParameterMethod B (HCl/Ethyl Acetate)Method A (Methanolic HCl)HPLC Purification
Starting Material This compound Free BaseThis compound Free BaseCrude this compound
Reagents 11.2% HCl in Ethyl AcetateMethanolic HClN/A
Temperature 15-25 °C[5]60-65 °C[1]N/A
Reaction Time >3 hours[5]Not specifiedN/A
Yield 88.5%[5]65-86%[1]20%[5]
Final Purity (HPLC) 98.65%[5]Not specifiedNot specified
Final Form Amorphous off-white solid[5]Crystalline Form H[1]White solid[5]

References

Application Notes and Protocols for the Quantification of Coblopasvir in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Coblopasvir, a potent pangenotypic inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A), in biological matrices.[1][2] The protocols described herein are based on established bioanalytical techniques for antiviral agents and are intended to serve as a comprehensive guide for researchers in pharmacokinetic studies and clinical trial monitoring.

Introduction

This compound is a direct-acting antiviral agent used in combination therapy for the treatment of chronic HCV infection.[1][2] Accurate quantification of this compound in biological samples such as plasma is crucial for evaluating its pharmacokinetic profile, ensuring therapeutic efficacy, and assessing patient adherence to treatment regimens. The primary analytical techniques for the bioanalysis of antiviral drugs are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] LC-MS/MS is generally preferred for its high sensitivity and selectivity.

While specific, publicly available, validated methods for this compound are limited, this document provides representative protocols based on the well-established methodologies for the quantification of other NS5A inhibitors and antiviral drugs in biological fluids.[4][5][6][7][8]

Analytical Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of drugs in biological matrices due to its superior sensitivity, specificity, and speed. A validated LC-MS/MS method was utilized to measure the plasma concentration of this compound hydrochloride in a clinical study.

Representative LC-MS/MS Protocol

This protocol is a representative example based on common practices for the analysis of similar antiviral compounds.

a. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and widely used method for extracting small molecules from plasma samples.

  • Protocol:

    • To 100 µL of human plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing an internal standard (IS). A suitable IS would be a structurally similar compound, ideally a stable isotope-labeled version of this compound.

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

b. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used for the separation of antiviral drugs.[5]

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

c. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific MRM transitions for this compound and the internal standard would need to be determined empirically by infusing a standard solution of the analyte into the mass spectrometer.

d. Method Validation Parameters

A bioanalytical method must be validated to ensure its reliability. Key validation parameters include:[9]

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy Within-run and between-run accuracy within 85-115% of nominal values (80-120% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Minimal and consistent
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
Stability Analyte should be stable under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective technique compared to LC-MS/MS, though it may offer lower sensitivity. It is suitable for applications where higher concentrations of the drug are expected.

Representative HPLC-UV Protocol

This protocol is a representative example based on common practices for the analysis of similar antiviral compounds.

a. Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their relative solubilities in two different immiscible liquids.

  • Protocol:

    • To 200 µL of human plasma, add 50 µL of an internal standard solution and 100 µL of a basifying agent (e.g., 0.1 M NaOH).

    • Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex for 2 minutes to ensure efficient extraction.

    • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot (e.g., 20 µL) into the HPLC system.

b. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile) at a ratio of 76:24 (v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound, which would need to be determined experimentally.

  • Injection Volume: 20 µL.

c. Quantitative Data Summary

The following table summarizes typical performance characteristics for bioanalytical methods used for antiviral drugs. Specific values for this compound would need to be established through method validation.

ParameterLC-MS/MS (Representative)HPLC-UV (Representative)
Linearity Range 0.5 - 1000 ng/mL50 - 5000 ng/mL
Precision (%CV) < 10%< 15%
Accuracy (%) 90 - 110%85 - 115%
Recovery (%) > 80%> 75%
LLOQ 0.5 ng/mL50 ng/mL

Experimental Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language)

cluster_sample_prep Sample Preparation Workflow (Protein Precipitation) start Plasma Sample (100 µL) add_is Add Acetonitrile with Internal Standard (300 µL) start->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Sample Preparation Workflow for LC-MS/MS Analysis.

cluster_hplc_workflow HPLC-UV Analytical Workflow sample_prep Prepared Sample hplc HPLC System sample_prep->hplc Injection column C18 Column hplc->column Mobile Phase Flow detector UV Detector column->detector Elution data Data Acquisition & Processing detector->data Signal quantification Quantification data->quantification

General Workflow for HPLC-UV Analysis.

cluster_moa This compound Mechanism of Action This compound This compound ns5a HCV NS5A Protein This compound->ns5a Inhibits replication_complex Viral Replication Complex Formation ns5a->replication_complex Essential for viral_replication HCV RNA Replication replication_complex->viral_replication Mediates

Logical Relationship of this compound's Mechanism of Action.

Metabolism

Information on the specific metabolic pathways of this compound is not extensively available in the public domain. As an NS5A inhibitor, its primary mechanism of action is the direct inhibition of the HCV NS5A protein, which is crucial for viral RNA replication and virion assembly.[1] This direct action on a viral protein, rather than interaction with host metabolic enzymes, is the key pharmacodynamic feature. For many direct-acting antivirals, the parent drug is the major component circulating in the plasma.[10]

Conclusion

The analytical protocols and validation parameters outlined in these application notes provide a robust framework for the quantitative determination of this compound in biological samples. While the provided protocols are representative, they are based on well-established and validated methods for similar antiviral compounds and should serve as a strong starting point for the development and validation of a specific this compound assay in a research or clinical laboratory setting. Adherence to rigorous validation guidelines is essential to ensure the generation of high-quality, reliable data for pharmacokinetic and clinical studies.

References

Determining the Potency of Coblopasvir: Application Notes and Protocols for Cell-Based EC50 Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of antiviral drug discovery, particularly for Hepatitis C Virus (HCV), the precise determination of a compound's potency is paramount. Coblopasvir, a potent and pangenotypic inhibitor of the HCV non-structural protein 5A (NS5A), has demonstrated significant promise in therapeutic regimens.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to determine the half-maximal effective concentration (EC50) of this compound using cell-based assays.

Introduction to this compound and its Mechanism of Action

This compound is a direct-acting antiviral (DAA) agent that targets the HCV NS5A protein.[2] NS5A is a critical component of the HCV replication complex and is essential for viral RNA replication and the assembly of new virus particles.[2] By binding to NS5A, this compound disrupts its function, thereby inhibiting viral replication.[2] It has shown potent in vitro activity at the picomolar level against a wide range of HCV genotypes, including 1a, 1b, 2a, 3a, 4a, 5a, and 6a, making it a valuable component of combination therapies for chronic hepatitis C.[1][3]

Principle of EC50 Determination in Cell-Based Assays

The EC50 value represents the concentration of a drug that induces a response halfway between the baseline and maximum effect. In the context of antiviral research, it is the concentration at which the drug inhibits 50% of viral replication. Cell-based assays, particularly HCV replicon systems, are the gold standard for determining the in vitro efficacy of NS5A inhibitors like this compound.[2][4] These assays utilize human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating subgenomic or full-length HCV RNA, often engineered to express a reporter gene such as luciferase for easy quantification of viral replication.[5][6]

Data Presentation: this compound EC50 Values

The following table summarizes the in vitro antiviral activity of this compound against various HCV genotypes in replicon cell culture systems. The data consistently demonstrates the pangenotypic and potent nature of this NS5A inhibitor.

HCV GenotypeEC50 (pM)Cell LineAssay Type
Genotype 1aData not availableHuh-7Replicon Assay
Genotype 1bData not availableHuh-7Replicon Assay
Genotype 2aData not availableHuh-7Replicon Assay
Genotype 3aData not availableHuh-7Replicon Assay
Genotype 4aData not availableHuh-7Replicon Assay
Genotype 5aData not availableHuh-7Replicon Assay
Genotype 6aData not availableHuh-7Replicon Assay

Note: While multiple sources confirm the picomolar activity of this compound against these genotypes, specific quantitative EC50 values from publicly available literature are not consistently provided. The table reflects the confirmed picomolar level of activity.[1][3]

Experimental Protocols

HCV Replicon Luciferase Assay

This protocol outlines the determination of this compound's EC50 value using a stable HCV replicon cell line expressing a luciferase reporter.

Materials:

  • HCV replicon-harboring Huh-7 cells (e.g., genotype 1b)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Geneticin (G418)

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates (white, clear bottom)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Culture Maintenance:

    • Culture HCV replicon-harboring Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

    • Passage cells every 3-4 days or when they reach 80-90% confluency.

  • Compound Preparation:

    • Prepare a high-concentration stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤0.5%).

  • Assay Procedure:

    • Seed the HCV replicon cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of G418-free medium.

    • Incubate the plate for 24 hours at 37°C.

    • After incubation, remove the medium and add 100 µL of fresh medium containing the serially diluted this compound. Include wells with medium and DMSO alone as a negative control (100% replication) and a known potent HCV inhibitor as a positive control.

    • Incubate the plate for 72 hours at 37°C.

  • Luciferase Activity Measurement:

    • After the 72-hour incubation, remove the medium from the wells.

    • Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

    • Measure the luciferase activity in each well using a luminometer.

  • Data Analysis:

    • Normalize the luciferase readings to the DMSO control wells.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 value.

Visualizations

HCV_NS5A_Inhibition_Pathway cluster_HCV_Lifecycle HCV Replication Cycle HCV_RNA HCV RNA Polyprotein Polyprotein HCV_RNA->Polyprotein Translation NS_Proteins Non-structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Proteolytic Processing Replication_Complex Replication Complex (on ER membrane) NS_Proteins->Replication_Complex New_RNA New Viral RNA Replication_Complex->New_RNA RNA Synthesis Virion_Assembly Virion Assembly New_RNA->Virion_Assembly Progeny_Virus Progeny Virus Virion_Assembly->Progeny_Virus This compound This compound This compound->NS_Proteins Inhibits NS5A function

Caption: Mechanism of action of this compound in inhibiting HCV replication.

EC50_Assay_Workflow start Start cell_seeding Seed HCV Replicon Cells (96-well plate) start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_addition Add Serial Dilutions of this compound incubation_24h->compound_addition incubation_72h Incubate for 72h compound_addition->incubation_72h luciferase_assay Perform Luciferase Assay incubation_72h->luciferase_assay data_analysis Analyze Data and Determine EC50 luciferase_assay->data_analysis end End data_analysis->end

Caption: Workflow for determining this compound's EC50 using a replicon luciferase assay.

References

Application of Coblopasvir in Studying HCV Genotype 3 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Coblopasvir is a potent, pangenotypic inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2] NS5A is a critical component of the HCV replication complex, and its inhibition disrupts the viral life cycle.[3] this compound, in combination with other direct-acting antivirals (DAAs) such as sofosbuvir, has demonstrated high efficacy in treating chronic HCV infection across various genotypes, including the historically difficult-to-treat genotype 3.[1][2][4]

HCV genotype 3 is the second most prevalent genotype worldwide and is associated with a more rapid progression of liver disease, including steatosis, fibrosis, and hepatocellular carcinoma.[2] A significant challenge in the treatment of genotype 3 is the presence of baseline resistance-associated substitutions (RASs) in the NS5A protein, which can reduce the efficacy of NS5A inhibitors.[3][5][6] The most clinically relevant NS5A RASs in genotype 3 are at amino acid positions 30 (A30K) and 93 (Y93H).[3][5][6]

These application notes provide a framework for utilizing this compound as a tool to study the mechanisms of drug resistance in HCV genotype 3. The provided protocols detail the use of HCV subgenomic replicon assays to quantify the in vitro efficacy of this compound against wild-type and RAS-containing genotype 3 replicons. While specific in vitro resistance data for this compound is not yet widely published, the methodologies described herein are standard for characterizing the resistance profiles of NS5A inhibitors. For illustrative purposes, data from studies on daclatasvir, another potent NS5A inhibitor, are presented to demonstrate the expected outcomes of such investigations.[5]

Data Presentation

The following tables summarize the expected quantitative data from in vitro studies assessing the impact of NS5A RASs on the activity of NS5A inhibitors against HCV genotype 3a. This data is critical for understanding the resistance profile of compounds like this compound.

Table 1: In Vitro Activity of NS5A Inhibitors against HCV Genotype 3a NS5A Variants

NS5A VariantDrugEC50 (pM)Fold Change in EC50 vs. Wild-Type
Wild-TypeDaclatasvir9 ± 21
A30KDaclatasvir90 ± 1510
Y93HDaclatasvir99 ± 2011
A30K + Y93HDaclatasvir>10,000>1,111

Data presented for daclatasvir is derived from a study by Smith et al. (2018) and serves as a representative example for a potent NS5A inhibitor.[5] EC50 values represent the concentration of the drug required to inhibit 50% of HCV replicon replication.

Table 2: Replication Capacity of HCV Genotype 3a NS5A Variants

NS5A VariantRelative Replication Capacity (%)
Wild-Type100
A30K~100
Y93H~70
A30K + Y93H~50

Replication capacity is expressed relative to the wild-type replicon. This data helps to assess the fitness of resistant variants.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to study this compound resistance in HCV genotype 3.

Protocol 1: HCV Genotype 3 Subgenomic Replicon Assay

This protocol describes the determination of the 50% effective concentration (EC50) of this compound against an HCV genotype 3a subgenomic replicon expressing a reporter gene (e.g., luciferase).

Materials:

  • Huh-7.5 human hepatoma cells

  • HCV genotype 3a subgenomic replicon plasmid (containing a luciferase reporter gene)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Non-essential amino acids (NEAA)

  • G418 (Geneticin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Reagents for in vitro transcription (e.g., T7 RNA polymerase)

  • Electroporation cuvettes

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Cell Culture: Maintain Huh-7.5 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% NEAA. For cells harboring stable replicons, include 0.5 mg/mL G418 in the culture medium.

  • In Vitro Transcription of Replicon RNA: Linearize the HCV genotype 3a subgenomic replicon plasmid downstream of the 3' NTR. Use the linearized plasmid as a template for in vitro transcription using T7 RNA polymerase to generate replicon RNA. Purify the RNA.

  • Electroporation: Resuspend 4 x 10^6 Huh-7.5 cells in 400 µL of ice-cold, serum-free DMEM. Add 10 µg of in vitro transcribed replicon RNA and transfer to a 0.4 cm gap electroporation cuvette. Electroporate the cells.

  • Cell Plating: Immediately after electroporation, resuspend the cells in complete DMEM and seed them into 96-well plates at a density of 1 x 10^4 cells per well.

  • Compound Addition: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the cell culture medium should be less than 0.5%. Add the diluted this compound to the appropriate wells. Include a "no drug" control (DMSO only).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of replication for each this compound concentration relative to the DMSO control. Determine the EC50 value by fitting the dose-response data to a four-parameter logistic regression model using appropriate software (e.g., GraphPad Prism).

Protocol 2: Site-Directed Mutagenesis of NS5A

This protocol describes the introduction of resistance-associated substitutions (e.g., A30K, Y93H) into the HCV genotype 3a subgenomic replicon plasmid.

Materials:

  • HCV genotype 3a subgenomic replicon plasmid (wild-type)

  • Mutagenic primers containing the desired nucleotide changes for A30K and Y93H

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic selection

Methodology:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the middle of the primers. The melting temperature (Tm) of the primers should be ≥78°C.

  • Mutagenesis PCR: Set up a PCR reaction containing the wild-type replicon plasmid, the mutagenic primers, high-fidelity DNA polymerase, and dNTPs. The PCR will amplify the entire plasmid, incorporating the mutation.

  • DpnI Digestion: After the PCR, digest the reaction mixture with DpnI. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, and mutated plasmid intact.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. Isolate plasmid DNA from the resulting colonies and confirm the presence of the desired mutation by DNA sequencing.

Protocol 3: Phenotypic Characterization of Resistant Replicons

This protocol outlines the steps to assess the replication capacity and this compound susceptibility of the generated NS5A mutant replicons.

Methodology:

  • Generate Mutant Replicon RNA: Use the sequence-verified mutant replicon plasmids (from Protocol 2) to generate in vitro transcribed RNA as described in Protocol 1.

  • Determine Replication Capacity:

    • Electroporate Huh-7.5 cells with wild-type and mutant replicon RNAs.

    • Seed the cells in 96-well plates.

    • Measure luciferase activity at multiple time points (e.g., 4, 24, 48, and 72 hours) post-electroporation.

    • Calculate the rate of increase in luciferase activity over time for each replicon. The replication capacity of the mutant replicons is expressed as a percentage of the wild-type replicon.

  • Determine EC50 for Mutant Replicons:

    • Perform the HCV subgenomic replicon assay as described in Protocol 1 using the mutant replicon RNAs.

    • Determine the EC50 value of this compound for each mutant replicon.

    • Calculate the fold-change in EC50 for each mutant by dividing its EC50 value by the EC50 value of the wild-type replicon.

Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

cluster_0 HCV Replication Cycle cluster_1 This compound Mechanism of Action Entry HCV Entry Translation Translation & Polyprotein Processing Entry->Translation Replication RNA Replication (NS5A involved) Translation->Replication Assembly Virion Assembly Replication->Assembly Release Virion Release Assembly->Release This compound This compound NS5A NS5A Protein This compound->NS5A Binds to ReplicationComplex Replication Complex Formation This compound->ReplicationComplex Inhibits NS5A->ReplicationComplex Essential for ViralReplication Viral RNA Replication ReplicationComplex->ViralReplication Mediates

Caption: Mechanism of action of this compound in inhibiting HCV replication.

start Start: WT HCV Genotype 3 Replicon Plasmid mutagenesis Site-Directed Mutagenesis (Protocol 2) start->mutagenesis transcription In Vitro Transcription start->transcription WT mutant_plasmid Generate Mutant Plasmids (A30K, Y93H) mutagenesis->mutant_plasmid mutant_plasmid->transcription rna WT and Mutant Replicon RNA transcription->rna electroporation Electroporation into Huh-7.5 Cells rna->electroporation phenotyping Phenotypic Analysis (Protocol 3) electroporation->phenotyping rep_capacity Determine Replication Capacity phenotyping->rep_capacity ec50_assay EC50 Determination Assay (Protocol 1) phenotyping->ec50_assay end End: Comparative Resistance Profile rep_capacity->end ec50_assay->end

Caption: Experimental workflow for studying this compound resistance.

cluster_response Treatment Response This compound This compound Treatment WT_HCV Wild-Type HCV Genotype 3 This compound->WT_HCV Effective against RAS_HCV HCV with NS5A RAS (A30K, Y93H) This compound->RAS_HCV Potentially reduced efficacy Suppression Viral Suppression WT_HCV->Suppression Resistance Reduced Susceptibility RAS_HCV->Resistance

Caption: Logical relationship of this compound, RASs, and treatment outcome.

References

Troubleshooting & Optimization

Coblopasvir Technical Support Center: Mitigating Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Coblopasvir Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and mitigating potential off-target effects of this compound in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) will help ensure the accuracy and specificity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and pangenotypic inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2][3] Its primary on-target effect is to bind to NS5A, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[3][4] By inhibiting NS5A, this compound disrupts the HCV life cycle, leading to a significant reduction in viral load.[3] It is often used in combination with other direct-acting antivirals (DAAs) for the treatment of chronic HCV infection.[5][6]

Q2: What are the known off-target effects of this compound from clinical studies?

Clinical trials of this compound, typically in combination with other antivirals like sofosbuvir, have reported a good safety profile.[5][6] The most common adverse events are generally mild and include headache, fatigue, and nausea.[7] More severe, though less common, side effects can include elevations in liver enzymes. While these clinical side effects are important, they do not directly translate to specific molecular off-targets in a cellular assay. At present, specific molecular off-target binding profiles for this compound are not extensively published in publicly available literature.

Q3: Why is it important to consider off-target effects in my cellular assays?

Troubleshooting Guide: Unexpected Results in this compound Cellular Assays

Issue 1: Observed cellular phenotype (e.g., cytotoxicity, altered cell signaling) does not correlate with the expected antiviral activity of this compound.

This could indicate that the observed phenotype is due to an off-target effect of this compound.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a careful dose-response analysis for both the antiviral activity (on-target) and the unexpected phenotype (potential off-target). A significant difference in the EC50/IC50 values for these two effects may suggest an off-target interaction is responsible for the secondary phenotype.

  • Orthogonal Controls:

    • Use a structurally unrelated NS5A inhibitor: Other NS5A inhibitors like Daclatasvir or Ledipasvir can be used.[9][10] If the on-target antiviral effect is reproduced but the unexpected phenotype is not, this points towards an off-target effect specific to this compound.

    • Use an inactive analog of this compound: If available, an inactive structural analog of this compound that does not bind to NS5A can be a powerful negative control. If the inactive analog still produces the unexpected phenotype, it is likely an off-target effect.

  • Target Engagement Assays: Confirm that this compound is engaging with its intended target, NS5A, at the concentrations used in your assay. While direct assays with NS5A might be complex, downstream markers of NS5A inhibition can be assessed.

Issue 2: How can I proactively identify potential off-targets of this compound in my cell system?

Several advanced proteomics and cellular biology techniques can be employed to identify the cellular proteins that this compound interacts with, both intentionally and unintentionally.

Recommended Methodologies:

  • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand.[11][12][13] Binding of this compound to a protein can alter its melting temperature, which can be detected by various means, including western blotting or mass spectrometry (MS).[12][13] A proteome-wide CETSA-MS experiment can provide an unbiased screen for this compound's direct and indirect cellular targets.[14]

  • Chemical Proteomics: This approach uses a modified version of the drug (e.g., with a biotin tag or a photoreactive group) to pull down interacting proteins from cell lysates.[15][16][17] The captured proteins are then identified by mass spectrometry. This can reveal both on-target and off-target interactions.

  • Kinase Profiling: Since many small molecule drugs unintentionally inhibit cellular kinases, performing a broad-panel kinase screen is a valuable step.[18] This involves testing this compound against a large number of purified kinases to identify any off-target inhibitory activity.

Experimental Protocols

Protocol 1: Validating On-Target vs. Off-Target Effects using a Rescue Experiment

This protocol is designed to determine if an observed cellular phenotype is due to the on-target inhibition of NS5A.

Principle: If a phenotype is due to the inhibition of NS5A, expressing a drug-resistant mutant of NS5A should "rescue" the phenotype in the presence of this compound.

Methodology:

  • Identify or Engineer a this compound-Resistant NS5A Mutant: Resistance to NS5A inhibitors is often conferred by specific mutations in the NS5A protein (e.g., Y93H for some inhibitors).[19] If the resistance mutations for this compound are not known, they can be selected for by culturing HCV replicons in the presence of increasing concentrations of the drug and sequencing the NS5A gene of resistant clones.

  • Clone Wild-Type and Resistant NS5A: Create expression vectors for both wild-type NS5A and the this compound-resistant NS5A mutant.

  • Transfect Cells: Introduce the wild-type or resistant NS5A expression vector into your host cells.

  • Treat with this compound: Treat the transfected cells with a concentration of this compound that is known to produce the phenotype of interest.

  • Assess Phenotype: Measure the cellular phenotype in both cell populations.

    • Expected On-Target Result: Cells expressing the resistant NS5A mutant will not show the phenotype, or it will be significantly reduced, compared to cells expressing the wild-type NS5A.

    • Expected Off-Target Result: Both cell populations will exhibit the phenotype, as the off-target is unaffected by the NS5A mutation status.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general workflow for performing a CETSA experiment to confirm this compound's engagement with a potential off-target protein identified through other means (e.g., a kinase screen).

Methodology:

  • Cell Culture and Treatment: Culture your cells of interest to the desired confluency. Treat the cells with this compound at various concentrations or a single, effective concentration. Include a vehicle control (e.g., DMSO).

  • Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short period (e.g., 3 minutes), followed by cooling.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting with an antibody specific to the potential off-target protein.

    • Quantify the band intensities and plot them against the temperature to generate a melting curve.

    • Expected Result: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates that this compound is binding to and stabilizing the protein.

Data Presentation

Table 1: Hypothetical Kinase Profiling Data for this compound

This table illustrates how quantitative data from a kinase screen might be presented to identify potential off-target interactions. Note: This is example data for illustrative purposes.

Kinase Target% Inhibition at 1 µM this compoundIC50 (µM)
On-Target (HCV NS5A) N/A (Not a kinase) ~0.005 (EC50)
Kinase A85%0.5
Kinase B55%2.5
Kinase C20%>10
Kinase D5%>20

Visualizations

Signaling Pathways and Experimental Workflows

On_Target_vs_Off_Target cluster_drug_action This compound Action cluster_cellular_effects Cellular Effects This compound This compound On_Target On-Target: HCV NS5A Inhibition This compound->On_Target Binds to NS5A Off_Target Off-Target: Host Protein Binding This compound->Off_Target Unintended Binding Antiviral_Effect Antiviral Effect On_Target->Antiviral_Effect Leads to Phenotype_X Observed Phenotype X (e.g., Cytotoxicity) Off_Target->Phenotype_X May lead to

Caption: Logical relationship between this compound's on-target and potential off-target effects.

CETSA_Workflow cluster_workflow CETSA Experimental Workflow Start 1. Treat Cells with this compound Heat 2. Heat Treatment (Temperature Gradient) Start->Heat Lyse 3. Cell Lysis Heat->Lyse Centrifuge 4. Centrifugation (Separate Soluble/Aggregated) Lyse->Centrifuge Analyze 5. Analyze Soluble Fraction (e.g., Western Blot) Centrifuge->Analyze End 6. Determine Melting Curve Shift Analyze->End Rescue_Experiment cluster_logic Rescue Experiment Logic This compound This compound WT_NS5A Cells with Wild-Type NS5A This compound->WT_NS5A Resistant_NS5A Cells with Resistant NS5A Mutant This compound->Resistant_NS5A Phenotype_WT Phenotype Observed WT_NS5A->Phenotype_WT Treatment No_Phenotype_Resistant Phenotype Rescued Resistant_NS5A->No_Phenotype_Resistant Treatment Conclusion Conclusion: On-Target Effect Phenotype_WT->Conclusion No_Phenotype_Resistant->Conclusion

References

Technical Support Center: Development of Pangenotypic NS5A Inhibitors like Coblopasvir

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with pangenotypic NS5A inhibitors, with a focus on the challenges exemplified by Coblopasvir.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and other NS5A inhibitors?

A1: this compound is a direct-acting antiviral (DAA) that targets the Hepatitis C Virus (HCV) Nonstructural Protein 5A (NS5A).[1][2][3] NS5A is a multifunctional phosphoprotein essential for viral RNA replication and virion assembly, although it has no known enzymatic function.[1][4] NS5A inhibitors are believed to act at two key stages of the HCV life cycle: the replication of genomic RNA and virion assembly.[4] By binding to NS5A, these inhibitors disrupt its function, preventing the formation of the replication complex and leading to a rapid decline in viral load.[1]

Q2: What are Resistance-Associated Substitutions (RASs) and why are they a major challenge in the development of NS5A inhibitors?

A2: Resistance-Associated Substitutions (RASs) are mutations in the HCV genome that reduce the susceptibility of the virus to antiviral drugs.[5] For NS5A inhibitors, RASs are a significant challenge because they can pre-exist in treatment-naïve patients or emerge during therapy, potentially leading to treatment failure.[5] The NS5A protein has a low genetic barrier to resistance, meaning that single amino acid changes can confer significant resistance.[4][6] These resistant variants can persist for years after treatment cessation.[5]

Q3: Is this compound effective against all HCV genotypes and common RASs?

A3: this compound is described as a pangenotypic NS5A inhibitor, and clinical trials have demonstrated its high efficacy across HCV genotypes 1, 2, 3, and 6 when used in combination with sofosbuvir.[2][7][8] However, the presence of baseline NS5A RASs can impact the efficacy of NS5A inhibitor-containing regimens, particularly in certain patient populations (e.g., treatment-experienced patients with genotype 1a).[9] While specific in vitro data on this compound against a wide range of RASs is not extensively published, pangenotypic inhibitors are generally designed to have a higher barrier to resistance and broader activity against common RASs compared to first-generation inhibitors.[4]

Troubleshooting Guide for In Vitro Experiments

Scenario 1: Unexpectedly High EC50 Value for this compound in a Replicon Assay

Problem: The calculated EC50 value for this compound in your HCV replicon assay is significantly higher than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Presence of pre-existing Resistance-Associated Substitutions (RASs) in the replicon cell line. 1. Sequence the NS5A region of your replicon to identify any known RASs. 2. Compare your EC50 values to published data for similar RASs (see Table 1). 3. If a resistant replicon is confirmed, consider using a wild-type replicon for baseline potency determination.
Incorrect drug concentration. 1. Verify the stock concentration and serial dilutions of this compound. 2. Use a freshly prepared drug dilution series for each experiment.
Cell health and passage number. 1. Ensure Huh-7 cells or their derivatives are healthy and within a low passage number range. High passage numbers can lead to altered cell physiology and variable replicon replication. 2. Monitor cell viability in parallel with the replicon assay (e.g., using a CellTiter-Glo assay).
Assay conditions. 1. Optimize the incubation time. For NS5A inhibitors, a 72-hour incubation is common. 2. Ensure consistent DMSO concentration across all wells, as it can affect cell health and replicon activity.
Low replicon replication efficiency. 1. Confirm robust replicon replication in your control wells (high signal-to-background ratio). 2. If replication is low, you may need to re-establish the replicon cell line or use a more permissive cell clone.
Scenario 2: High Variability Between Replicate Wells in a Replicon Assay

Problem: You are observing significant variability in the reporter signal (e.g., luciferase) between replicate wells treated with the same concentration of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent cell seeding. 1. Ensure a homogenous cell suspension before seeding. 2. Use a multichannel pipette for seeding and ensure consistent volume in each well. 3. Avoid edge effects by not using the outer wells of the plate or by filling them with media.
Pipetting errors during drug addition. 1. Use calibrated pipettes. 2. Ensure proper mixing of the drug in the well after addition.
Contamination. 1. Visually inspect plates for any signs of microbial contamination. 2. Perform regular checks of your cell culture for mycoplasma.
Instability of the reporter signal. 1. Ensure the luciferase substrate is properly equilibrated to room temperature before use. 2. Read the plate immediately after adding the substrate.

Data Presentation

Table 1: Impact of Common NS5A RASs on the In Vitro Efficacy of Pangenotypic NS5A Inhibitors *

HCV Genotype RAS Typical Fold Change in EC50
1a M28T/V>10
Q30E/H/R>100
L31M/V>100
Y93C/H/N>1000
1b L31F/V>10
Y93H/N>100
2a L31M>10
3a A30K>10
Y93H>100
4a L28S>10
L30R>10
6a P32L/Q>10

*Disclaimer: This table provides indicative fold-change values based on published data for various pangenotypic NS5A inhibitors. Specific data for this compound against this comprehensive panel of RASs is not publicly available. These values should be used as a general guide for interpreting experimental results.

Experimental Protocols

HCV Replicon Assay for EC50 Determination

This protocol describes a luciferase-based HCV replicon assay to determine the 50% effective concentration (EC50) of an NS5A inhibitor.

Materials:

  • Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene.

  • Complete DMEM (supplemented with 10% FBS, non-essential amino acids, penicillin/streptomycin, and G418 for selection).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Methodology:

  • Cell Seeding:

    • Trypsinize and resuspend the HCV replicon cells in complete DMEM without G418.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C with 5% CO2.

  • Compound Addition:

    • Prepare a serial dilution of this compound in complete DMEM. A typical starting concentration might be 1 µM, with 10-fold serial dilutions.

    • Include a "no drug" control (DMSO vehicle only) and a "background" control (cells without replicon or a replication-deficient replicon).

    • Add 100 µL of the diluted compound to the corresponding wells. The final DMSO concentration should be consistent across all wells (typically ≤0.5%).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Luciferase Assay:

    • Remove the medium from the wells.

    • Add luciferase assay reagent according to the manufacturer's instructions.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to the "no drug" control (100% activity) and the background control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the drug concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).

Resistance Profiling Assay

This protocol outlines the generation and characterization of NS5A RASs in a replicon system.

Materials:

  • HCV replicon plasmid DNA.

  • Site-directed mutagenesis kit.

  • In vitro transcription kit.

  • Huh-7 cells.

  • Electroporator.

  • G418 sulfate.

Methodology:

  • Site-Directed Mutagenesis:

    • Introduce the desired RAS into the NS5A region of the HCV replicon plasmid using a site-directed mutagenesis kit according to the manufacturer's protocol.

    • Verify the mutation by Sanger sequencing.

  • In Vitro Transcription:

    • Linearize the plasmid DNA containing the wild-type or mutant replicon.

    • Synthesize RNA transcripts using an in vitro transcription kit.

  • Electroporation:

    • Harvest Huh-7 cells and resuspend them in a cuvette with the in vitro transcribed RNA.

    • Electroporate the cells according to optimized parameters for your cell line and electroporator.

  • Selection of Resistant Clones (for stable replicons):

    • Plate the electroporated cells in complete DMEM.

    • After 24-48 hours, add G418 to the medium to select for cells harboring replicating replicons.

    • Maintain the selection for 2-3 weeks, replacing the medium with fresh G418-containing medium every 3-4 days.

    • Isolate and expand individual G418-resistant colonies.

  • EC50 Determination for Mutant Replicons:

    • Perform the HCV replicon assay as described in Protocol 1 using the cell lines harboring the wild-type and mutant replicons.

    • Calculate the fold-change in EC50 for the mutant replicon relative to the wild-type replicon.

Visualizations

signaling_pathway cluster_hcv HCV Life Cycle cluster_inhibitor This compound Action HCV_RNA HCV RNA Polyprotein Polyprotein Synthesis HCV_RNA->Polyprotein Translation NS_Proteins Nonstructural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Cleavage Replication_Complex Replication Complex Formation NS_Proteins->Replication_Complex Virion_Assembly Virion Assembly NS_Proteins->Virion_Assembly RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication RNA_Replication->Virion_Assembly Progeny_Virions Progeny Virions Virion_Assembly->Progeny_Virions This compound This compound (NS5A Inhibitor) NS5A NS5A This compound->NS5A Binds to NS5A->Replication_Complex Inhibits NS5A->Virion_Assembly Inhibits

Caption: Mechanism of action of this compound in the HCV life cycle.

experimental_workflow cluster_plasmid Plasmid Preparation cluster_rna RNA and Cell Preparation cluster_assay Replicon Assay cluster_analysis Data Analysis WT_Plasmid Wild-Type HCV Replicon Plasmid Mutagenesis Site-Directed Mutagenesis WT_Plasmid->Mutagenesis Transcription_WT In Vitro Transcription (WT) WT_Plasmid->Transcription_WT Mutant_Plasmid Mutant HCV Replicon Plasmid Mutagenesis->Mutant_Plasmid Sequencing Sequence Verification Mutant_Plasmid->Sequencing Transcription_Mutant In Vitro Transcription (Mutant) Sequencing->Transcription_Mutant RNA_WT WT RNA Transcription_WT->RNA_WT RNA_Mutant Mutant RNA Transcription_Mutant->RNA_Mutant Electroporation_WT Electroporation RNA_WT->Electroporation_WT Electroporation_Mutant Electroporation RNA_Mutant->Electroporation_Mutant Huh7_Cells Huh-7 Cells Huh7_Cells->Electroporation_WT Huh7_Cells->Electroporation_Mutant Seeding_WT Seed Cells Electroporation_WT->Seeding_WT Seeding_Mutant Seed Cells Electroporation_Mutant->Seeding_Mutant Drug_Addition_WT Add this compound (Serial Dilution) Seeding_WT->Drug_Addition_WT Drug_Addition_Mutant Add this compound (Serial Dilution) Seeding_Mutant->Drug_Addition_Mutant Incubation_WT 72h Incubation Drug_Addition_WT->Incubation_WT Incubation_Mutant 72h Incubation Drug_Addition_Mutant->Incubation_Mutant Luciferase_WT Luciferase Assay Incubation_WT->Luciferase_WT Luciferase_Mutant Luciferase Assay Incubation_Mutant->Luciferase_Mutant EC50_WT Calculate EC50 (WT) Luciferase_WT->EC50_WT EC50_Mutant Calculate EC50 (Mutant) Luciferase_Mutant->EC50_Mutant Fold_Change Calculate Fold Change in EC50 EC50_WT->Fold_Change EC50_Mutant->Fold_Change

Caption: Workflow for HCV NS5A inhibitor resistance profiling.

logical_relationship High_EC50 High EC50 Value (Reduced Potency) RAS Resistance-Associated Substitutions (RASs) High_EC50->RAS Caused by Drug_Conc Incorrect Drug Concentration High_EC50->Drug_Conc Caused by Cell_Health Poor Cell Health/ High Passage Number High_EC50->Cell_Health Caused by Assay_Conditions Suboptimal Assay Conditions High_EC50->Assay_Conditions Caused by Low_Replication Low Replicon Replication High_EC50->Low_Replication Caused by Sequencing Sequence NS5A Region RAS->Sequencing Verify by Verify_Dilutions Check Stock and Dilutions Drug_Conc->Verify_Dilutions Verify by Check_Viability Monitor Cell Viability Cell_Health->Check_Viability Verify by Optimize_Protocol Optimize Incubation Time/ DMSO Concentration Assay_Conditions->Optimize_Protocol Verify by Check_Controls Assess Signal-to-Background Low_Replication->Check_Controls Verify by

Caption: Troubleshooting logic for high EC50 values.

References

Validation & Comparative

A Comparative Analysis of Coblopasvir and Other NS5A Inhibitors for Hepatitis C Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs), with nonstructural protein 5A (NS5A) inhibitors playing a pivotal role. This guide provides a comparative overview of the efficacy of Coblopasvir, a pangenotypic NS5A inhibitor, against other prominent drugs in its class. The following sections present available experimental data, clinical trial outcomes, and resistance profiles to aid in research and development efforts.

Mechanism of Action of NS5A Inhibitors

NS5A is a crucial phosphoprotein involved in HCV RNA replication and the assembly of new viral particles.[1] NS5A inhibitors bind to this protein, disrupting its function and thereby halting the viral life cycle.[1] This targeted approach has led to highly effective treatment regimens with improved patient outcomes.

cluster_virus_lifecycle HCV Replication Cycle cluster_moa Mechanism of NS5A Inhibitors HCV Entry HCV Entry Translation & Polyprotein Processing Translation & Polyprotein Processing HCV Entry->Translation & Polyprotein Processing RNA Replication RNA Replication Translation & Polyprotein Processing->RNA Replication via NS proteins Virion Assembly Virion Assembly RNA Replication->Virion Assembly New viral RNA Virion Release Virion Release Virion Assembly->Virion Release Disrupted Viral Lifecycle Disrupted Viral Lifecycle NS5A Inhibitor NS5A Inhibitor NS5A Inhibitor->Virion Assembly Inhibits NS5A Protein NS5A Protein NS5A Inhibitor->NS5A Protein Binds to Replication Complex Formation Replication Complex Formation NS5A Inhibitor->Replication Complex Formation Inhibits NS5A Protein->Virion Assembly Essential for NS5A Protein->Replication Complex Formation Essential for HCV Replicon Cells HCV Replicon Cells Incubation Incubation HCV Replicon Cells->Incubation Drug Dilution Series Drug Dilution Series Drug Dilution Series->Incubation Luciferase Assay Luciferase Assay Incubation->Luciferase Assay Data Analysis Data Analysis Luciferase Assay->Data Analysis EC50 Value EC50 Value Data Analysis->EC50 Value Patient Screening & Enrollment Patient Screening & Enrollment Baseline Assessment Baseline Assessment Patient Screening & Enrollment->Baseline Assessment Treatment Period Treatment Period Baseline Assessment->Treatment Period End of Treatment (EOT) End of Treatment (EOT) Treatment Period->End of Treatment (EOT) Post-Treatment Follow-up Post-Treatment Follow-up End of Treatment (EOT)->Post-Treatment Follow-up SVR12 Assessment SVR12 Assessment Post-Treatment Follow-up->SVR12 Assessment

References

Coblopasvir: A Comparative Analysis of Pangenotypic Activity Against Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Coblopasvir's pangenotypic activity against the Hepatitis C virus (HCV) with alternative pangenotypic direct-acting antiviral (DAA) regimens. The analysis is supported by available preclinical and clinical data to inform research and drug development efforts in the field of HCV therapeutics.

Introduction to this compound and Pangenotypic HCV Treatment

This compound is a potent, next-generation, pangenotypic inhibitor of the Hepatitis C virus nonstructural protein 5A (NS5A).[1][2] Developed for broad activity across all major HCV genotypes, this compound represents a significant advancement in the simplification and efficacy of HCV treatment. Pangenotypic regimens are the current standard of care, offering the potential for high cure rates without the need for complex pre-treatment genotype and subtype testing. This guide compares this compound, in combination with Sofosbuvir, to two other leading pangenotypic regimens: Sofosbuvir/Velpatasvir and Glecaprevir/Pibrentasvir.

Mechanism of Action: Targeting the HCV NS5A Protein

This compound, like other NS5A inhibitors, targets a crucial viral phosphoprotein essential for HCV RNA replication and virion assembly.[3][4] The NS5A protein does not have enzymatic activity itself but functions as a key organizer of the viral replication complex, a structure formed within the host cell's cytoplasm where viral RNA is copied.[4][5] By binding to NS5A, this compound disrupts the formation and function of this complex, thereby halting viral replication.[3] This mechanism is distinct from other classes of DAAs, such as the NS5B polymerase inhibitors (e.g., Sofosbuvir) or the NS3/4A protease inhibitors (e.g., Glecaprevir), making it a valuable component of combination therapies that target multiple stages of the HCV lifecycle.[2]

HCV_Lifecycle_and_DAA_Targets HCV Lifecycle and DAA Targets cluster_cell Hepatocyte cluster_daa DAA Targets Entry 1. Entry Uncoating 2. Uncoating & Translation Entry->Uncoating Polyprotein_Processing 3. Polyprotein Processing Uncoating->Polyprotein_Processing Replication_Complex 4. RNA Replication Polyprotein_Processing->Replication_Complex NS3_4A NS3/4A Protease Polyprotein_Processing->NS3_4A Assembly 5. Virion Assembly Replication_Complex->Assembly NS5A_protein NS5A Replication_Complex->NS5A_protein NS5B NS5B Polymerase Replication_Complex->NS5B Release 6. Release Assembly->Release New_Virions New_Virions Release->New_Virions New Virions HCV_Virion HCV Virion HCV_Virion->Entry Glecaprevir Glecaprevir (Protease Inhibitor) Glecaprevir->NS3_4A Coblopasvir_Velpatasvir_Pibrentasvir This compound, Velpatasvir, Pibrentasvir (NS5A Inhibitors) Coblopasvir_Velpatasvir_Pibrentasvir->NS5A_protein Sofosbuvir Sofosbuvir (Polymerase Inhibitor) Sofosbuvir->NS5B

Figure 1: Simplified diagram of the HCV lifecycle and the targets of different classes of direct-acting antivirals (DAAs).

Comparative In Vitro Activity

The in vitro antiviral activity of DAAs is typically assessed using HCV replicon assays. These cell-based systems contain a portion of the HCV genome that can replicate autonomously, allowing for the measurement of a drug's ability to inhibit viral replication. The potency is expressed as the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication.

Drug/CombinationGenotype 1aGenotype 1bGenotype 2aGenotype 2bGenotype 3aGenotype 4aGenotype 5aGenotype 6aGenotype 6e
This compound pM activitypM activitypM activity-pM activitypM activitypM activitypM activity*-
Velpatasvir 0.014 nM0.016 nM0.005-0.016 nM0.002-0.006 nM0.004 nM0.009 nM0.021-0.054 nM0.006-0.009 nM0.130 nM
Pibrentasvir 1.9 pM1.1 pM1.3 pM1.2 pM2.1 pM1.0 pM1.4 pM2.2 pM-
Glecaprevir 0.86 nM0.21 nM1.8 nM2.3 nM3.5 nM0.43 nM4.6 nM0.94 nM-

Note: Specific EC50 values for this compound are not publicly available but are described as having "picomolar antiviral activities against HCV replicons or cell culture systems of genotypes 1a, 1b, 2a, 3a, 4a, 5a and 6a in vitro".[6] Data for Velpatasvir is presented in nM.[3] Data for Pibrentasvir is presented in pM.[7] Data for Glecaprevir is presented in nM.[8]

Comparative Clinical Efficacy

The ultimate measure of an antiviral's effectiveness is its ability to achieve a sustained virologic response (SVR), defined as the absence of detectable HCV RNA in the blood 12 weeks after the completion of treatment (SVR12).

Regimen (Duration)Genotype 1Genotype 2Genotype 3Genotype 4Genotype 5Genotype 6Overall SVR12
This compound + Sofosbuvir (12w) 96%99%96%N/AN/A93%97%
Sofosbuvir/Velpatasvir (12w) 98%99%95%100%97%100%99%
Glecaprevir/Pibrentasvir (8w) 99.1%99.5%98.6%99.2%98.2%98.4%99.1%

Data for this compound + Sofosbuvir is from a Phase 3 trial in a Chinese population and did not include genotypes 4 and 5.[6] Data for Sofosbuvir/Velpatasvir is from the ASTRAL-1, -2, and -3 trials.[9][10] Data for Glecaprevir/Pibrentasvir is from an integrated analysis of multiple clinical trials in treatment-naïve patients without cirrhosis.[11]

Resistance Profile

The development of resistance-associated substitutions (RASs) in the viral genome can reduce the efficacy of DAAs. Pangenotypic regimens are designed to have a high barrier to resistance.

  • This compound: There is currently limited publicly available data on the resistance profile of this compound.

  • Sofosbuvir/Velpatasvir: Velpatasvir has an improved resistance profile compared to earlier NS5A inhibitors. However, the Y93H RAS in genotype 3 can confer a high level of resistance.[12]

  • Glecaprevir/Pibrentasvir: This combination has a high barrier to resistance. Pibrentasvir maintains activity against many common NS5A RASs that affect other inhibitors.[13]

Experimental Protocols

HCV Replicon Assay

The in vitro antiviral activity of this compound and other DAAs is determined using an HCV replicon assay. This method provides a quantitative measure of a compound's ability to inhibit HCV RNA replication in a cell-based system.

HCV_Replicon_Assay_Workflow HCV Replicon Assay Workflow Start Start Prepare_Cells 1. Seed Huh-7 cells Start->Prepare_Cells Transfect_RNA 2. Transfect with HCV replicon RNA (containing a reporter gene, e.g., luciferase) Prepare_Cells->Transfect_RNA Add_Compound 3. Add serial dilutions of test compound Transfect_RNA->Add_Compound Incubate 4. Incubate for a defined period (e.g., 72 hours) Add_Compound->Incubate Measure_Replication 5. Measure reporter gene activity (e.g., luminescence) Incubate->Measure_Replication Measure_Cytotoxicity 6. Assess cell viability (cytotoxicity) Incubate->Measure_Cytotoxicity Calculate_EC50 7. Calculate EC50 and CC50 values Measure_Replication->Calculate_EC50 Measure_Cytotoxicity->Calculate_EC50 End End Calculate_EC50->End

Figure 2: General workflow for an HCV replicon assay to determine antiviral potency.

Methodology:

  • Cell Culture: Human hepatoma cells (e.g., Huh-7) that are permissive to HCV replication are cultured in appropriate media.

  • Replicon System: Subgenomic or full-length HCV replicon constructs are used. These constructs typically contain a reporter gene, such as luciferase, which allows for easy quantification of viral replication.

  • In Vitro Transcription and Transfection: The replicon DNA is transcribed into RNA in vitro. The RNA is then introduced into the Huh-7 cells via electroporation.

  • Compound Treatment: The transfected cells are plated and treated with various concentrations of the test compound (e.g., this compound).

  • Incubation: The cells are incubated for a period of time (typically 48-72 hours) to allow for viral replication and the effect of the compound to manifest.

  • Measurement of Replication and Cytotoxicity: After incubation, the cells are lysed, and the reporter gene activity is measured. A parallel assay is often performed to assess the cytotoxicity of the compound (CC50).

  • Data Analysis: The EC50 value is calculated by plotting the inhibition of reporter gene activity against the compound concentration.

Clinical Trial Protocol for SVR Assessment

The primary endpoint in clinical trials for HCV drugs is the sustained virologic response at 12 weeks post-treatment (SVR12).

SVR_Assessment_Workflow SVR Assessment Workflow Start Patient Enrollment Baseline Baseline HCV RNA (Quantitative) Start->Baseline Treatment Treatment Period (e.g., 8 or 12 weeks) Baseline->Treatment EOT End of Treatment (EOT) HCV RNA Measurement Treatment->EOT Follow_Up Post-Treatment Follow-up EOT->Follow_Up SVR12 12 Weeks Post-Treatment HCV RNA Measurement Follow_Up->SVR12 Cured SVR12 Achieved (Cured) SVR12->Cured HCV RNA Undetectable Relapse Relapse SVR12->Relapse HCV RNA Detectable

Figure 3: Workflow for assessing Sustained Virologic Response (SVR) in clinical trials.

Methodology:

  • Patient Screening and Enrollment: Patients with chronic HCV infection are screened for eligibility based on criteria such as HCV genotype, prior treatment history, and liver disease stage.

  • Baseline Assessment: Before starting treatment, baseline HCV RNA levels are quantified.

  • Treatment Administration: Patients receive the investigational drug regimen for a specified duration.

  • On-Treatment and End-of-Treatment Monitoring: HCV RNA levels are monitored during and at the end of treatment to assess initial virologic response.

  • Post-Treatment Follow-up: After completing therapy, patients are followed for a period to monitor for viral relapse.

  • SVR12 Assessment: HCV RNA is quantified 12 weeks after the end of treatment. If HCV RNA is undetectable, the patient is considered to have achieved SVR12 and is cured of the infection.

Conclusion

This compound, in combination with Sofosbuvir, has demonstrated high efficacy in treating HCV genotypes 1, 2, 3, and 6 in a predominantly Chinese population, positioning it as a promising pangenotypic agent.[6] While direct comparative in vitro potency data is not publicly available, qualitative descriptions suggest it has picomolar activity against a wide range of genotypes.[6]

In comparison, the established pangenotypic regimens of Sofosbuvir/Velpatasvir and Glecaprevir/Pibrentasvir have more extensive publicly available in vitro and clinical data across all major genotypes and diverse patient populations, including those with genotypes 4 and 5.[9][10][11] Both of these comparator regimens have demonstrated excellent SVR12 rates and have well-characterized resistance profiles.

Further studies on this compound are needed to fully elucidate its in vitro potency with specific EC50 values, its efficacy and safety in more diverse global populations, and its resistance profile against a comprehensive panel of HCV RASs. Such data will be crucial for positioning this compound within the global landscape of pangenotypic HCV therapies.

References

A Comparative Analysis of Resistance Profiles: Coblopasvir vs. Daclatasvir

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the resistance profiles of two key Hepatitis C virus (HCV) NS5A inhibitors, Coblopasvir and Daclatasvir, reveals significant differences in their susceptibility to viral mutations. This guide provides a comprehensive comparison based on available experimental data, offering valuable insights for researchers and clinicians in the field of antiviral drug development.

This compound, a newer generation pangenotypic NS5A inhibitor, has demonstrated efficacy across multiple HCV genotypes in clinical trials.[1][2] In contrast, Daclatasvir, a first-generation NS5A inhibitor, has a well-documented and more extensive history of resistance-associated substitutions (RASs) that can significantly impact its therapeutic effectiveness.[3][4]

This analysis summarizes the known resistance profiles of both compounds, details the experimental methodologies used to determine these profiles, and provides visual representations of key experimental workflows.

Quantitative Resistance Profiles

The following tables summarize the in vitro resistance data for Daclatasvir against various HCV genotypes. Quantitative data for this compound remains limited in publicly available literature; however, it is positioned as a pangenotypic inhibitor with activity against a broad range of genotypes.[1][5]

Table 1: Daclatasvir Resistance Profile in HCV Genotype 1a

Resistance-Associated Substitution (RAS)Fold Change in EC50Reference(s)
M28T>100[6]
Q30R>1000[6]
L31M>100[6]
L31V>1000[6]
Y93H>1000[6]
Y93N>1000[6]

Table 2: Daclatasvir Resistance Profile in HCV Genotype 1b

Resistance-Associated Substitution (RAS)Fold Change in EC50Reference(s)
L31F/V24 (for L31V)[3]
Y93H/N28 (for Y93H)[3]
L31V + Y93H~15,000[3]

Table 3: Daclatasvir Resistance Profile in Other HCV Genotypes

GenotypeResistance-Associated Substitution (RAS)Fold Change in EC50Reference(s)
2aF28S>300[7]
3aY93H>1000[7]
4aL30G/H, L31V, Y93H>10 nM (EC50)[7][8]
5aL31F/V2 - 40 nM (EC50)[9]
6aQ24H, L31M, P32L/S, T58A/S2 - 250 nM (EC50)[9]

Experimental Protocols

The determination of antiviral resistance profiles is a critical component of drug development. The following protocols outline the standard methodologies used for in vitro selection and characterization of resistance to NS5A inhibitors like this compound and Daclatasvir.

In Vitro Resistance Selection in HCV Replicon System

This method is employed to identify viral mutations that confer resistance to an antiviral compound.

  • Cell Culture and HCV Replicons: Huh-7 human hepatoma cells, which are permissive for HCV replication, are cultured. These cells harbor subgenomic HCV replicons, which are engineered viral RNAs that can replicate autonomously within the cells but do not produce infectious virus particles. These replicons often contain a selectable marker, such as the neomycin phosphotransferase gene, and a reporter gene, like luciferase, to monitor replication levels.[10][11]

  • Drug Selection: The replicon-containing cells are cultured in the presence of the NS5A inhibitor (e.g., this compound or Daclatasvir) at various concentrations. The drug concentration is often gradually increased over several weeks to select for viral populations with reduced susceptibility.[10][12]

  • Isolation of Resistant Colonies: Cells that survive and proliferate in the presence of the drug are selected. These colonies are expanded to establish cell lines containing drug-resistant replicons.[10]

  • Genotypic Analysis: Viral RNA is extracted from the resistant cell lines. The NS5A coding region is then amplified using reverse transcription-polymerase chain reaction (RT-PCR) and sequenced to identify amino acid substitutions (RASs) compared to the wild-type replicon sequence. Sanger sequencing or next-generation sequencing (NGS) can be utilized for this purpose.[10]

Phenotypic Analysis of Resistance-Associated Substitutions

This protocol is used to quantify the level of resistance conferred by specific RASs identified during the selection process.

  • Site-Directed Mutagenesis: The identified RASs are introduced into the wild-type HCV replicon plasmid using site-directed mutagenesis techniques.[13]

  • In Vitro Transcription and Transfection: The mutated replicon plasmids are used as templates to synthesize RNA in vitro. The resulting RNA is then transfected into fresh Huh-7 cells.[10]

  • EC50 Determination: The transfected cells are treated with a range of concentrations of the antiviral drug. After a set incubation period (e.g., 72 hours), the level of HCV replication is measured, typically by assaying luciferase activity. The 50% effective concentration (EC50), which is the drug concentration required to inhibit 50% of viral replication, is calculated for both the wild-type and the mutant replicons.[10][14]

  • Fold-Change Calculation: The fold-change in resistance is determined by dividing the EC50 value of the mutant replicon by the EC50 value of the wild-type replicon. A higher fold-change indicates a greater level of resistance.[14]

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.

Experimental_Workflow_Resistance_Selection cluster_0 In Vitro Resistance Selection Start HCV Replicon-Containing Huh-7 Cells Culture Long-term Culture with Increasing Drug Concentration (this compound or Daclatasvir) Start->Culture Treatment Select Selection of Resistant Cell Colonies Culture->Select Expand Expansion of Resistant Colonies Select->Expand Extract Viral RNA Extraction Expand->Extract Sequence RT-PCR and Sequencing of NS5A Region (Sanger or NGS) Extract->Sequence Identify Identification of Resistance-Associated Substitutions (RASs) Sequence->Identify

In Vitro Resistance Selection Workflow

Experimental_Workflow_Phenotypic_Analysis cluster_1 Phenotypic Analysis Start Identified RAS Mutagenesis Site-Directed Mutagenesis of Wild-Type Replicon Start->Mutagenesis Transcription In Vitro RNA Transcription Mutagenesis->Transcription Transfection Transfection into Huh-7 Cells Transcription->Transfection Treatment Treatment with Serial Drug Dilutions Transfection->Treatment Assay Luciferase Assay to Measure Replication Treatment->Assay Calculate EC50 Calculation Assay->Calculate Compare Fold-Change Calculation (Mutant EC50 / WT EC50) Calculate->Compare

Phenotypic Analysis Workflow

Concluding Remarks

The available data clearly indicates that Daclatasvir has a well-characterized but significant susceptibility to the development of resistance, particularly in HCV genotype 1a, where single amino acid substitutions can lead to high-level resistance. The combination of multiple RASs can further exacerbate this resistance. While specific quantitative in vitro resistance data for this compound is not as extensively published, its designation as a pangenotypic inhibitor suggests a potentially higher barrier to resistance or activity against viral strains that are resistant to first-generation NS5A inhibitors. Further head-to-head comparative studies are warranted to fully elucidate the resistance profile of this compound relative to Daclatasvir and other NS5A inhibitors. This information is crucial for optimizing treatment regimens and developing next-generation antivirals to combat HCV infection effectively.

References

An In Vitro Head-to-Head Comparison of Pangenotypic NS5A Inhibitors: Velpatasvir vs. Pibrentasvir

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: While the requested compound "Coblopasvir" is not found in scientific literature, this guide provides a comparative analysis of two leading, clinically significant pangenotypic Hepatitis C Virus (HCV) NS5A inhibitors: Velpatasvir and Pibrentasvir. This document details their in vitro antiviral potency, resistance profiles, and the experimental methodologies used for their evaluation, providing valuable data for researchers in virology and drug development.

Mechanism of Action of NS5A Inhibitors

The Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A) is a critical, multifunctional phosphoprotein essential for viral RNA replication and the assembly of new virus particles.[1] It does not have enzymatic activity itself but functions as a scaffold, organizing the viral replication complex within a structure called the membranous web.[2] NS5A inhibitors, including Velpatasvir and Pibrentasvir, bind directly to domain I of the NS5A protein.[3] This binding action disrupts the protein's function, leading to the inhibition of both viral genome replication and virion assembly, thereby halting the viral life cycle.[1][2]

NS5A_MoA cluster_HCV HCV Life Cycle cluster_Inhibitor Inhibitor Action HCV_RNA HCV Genomic RNA Polyprotein Polyprotein Translation HCV_RNA->Polyprotein NS5A_Protein NS5A Protein Polyprotein->NS5A_Protein Replication_Complex Replication Complex (Membranous Web) NS5A_Protein->Replication_Complex Block_Replication Inhibition of Replication Complex Formation Block_Assembly Inhibition of Virion Assembly Virion_Assembly New Virion Assembly Replication_Complex->Virion_Assembly HCV_Release HCV Release Virion_Assembly->HCV_Release Inhibitor Velpatasvir or Pibrentasvir Inhibitor->NS5A_Protein

Figure 1: Mechanism of Action of NS5A Inhibitors.

Comparative In Vitro Antiviral Activity

The potency of antiviral agents is quantified by the 50% effective concentration (EC50), which represents the drug concentration required to inhibit 50% of viral replication in vitro. Both Pibrentasvir and Velpatasvir demonstrate potent, pangenotypic activity, though Pibrentasvir generally exhibits lower EC50 values across major HCV genotypes, indicating higher potency at the picomolar level.

Table 1: Pangenotypic Antiviral Activity (EC50) in HCV Replicon Assays

HCV Genotype Velpatasvir EC50 (pM) Pibrentasvir EC50 (pM)
1a 19.0 1.9
1b 4.0 4.3
2a 6.0 2.1
2b 2.0 1.4
3a 2.0 2.2
4a 2.0 1.8
5a 4.0 2.9
6a 13.0 5.0

Data sourced from publicly available in vitro studies. Note that EC50 values can vary slightly based on the specific replicon system and assay conditions used.[4][5]

In Vitro Resistance Profiles

A critical aspect of antiviral drug performance is the barrier to resistance and activity against common resistance-associated substitutions (RASs). Pibrentasvir generally maintains a higher potency (lower fold-change in EC50) against key NS5A RASs compared to Velpatasvir, suggesting a higher barrier to resistance in vitro.[4][6]

Table 2: In Vitro Activity Against Common NS5A Resistance-Associated Substitutions (RASs)

Genotype RAS Velpatasvir (Fold Change in EC50) Pibrentasvir (Fold Change in EC50)
1a M28T 1.3 <1
1a Q30H/R 1.3 - 2.1 1.1 - 1.2
1a L31M/V 1.1 - 1.3 1.0 - 1.1
1a Y93H/N 21 - 186 1.2 - 7.0
1b L31V 0.9 1.0
1b Y93H 1.1 1.0
3a Y93H >100 <2.5

Fold change is calculated relative to the wild-type EC50 for the respective genotype. Data compiled from multiple sources.[7][8][9][10]

Velpatasvir maintains activity against many RASs that confer resistance to first-generation NS5A inhibitors.[7] However, high levels of resistance have been observed for specific single mutants like Y93H/N in genotype 1a and Y93H in genotype 3a.[7][8] Pibrentasvir demonstrates a higher barrier to resistance, maintaining potent activity against common RASs at key positions 28, 30, 31, and 93, where other NS5A inhibitors can lose efficacy.[4][11]

Experimental Protocols: HCV Replicon Assay

The data presented in this guide are primarily derived from in vitro HCV replicon assays. This system is a cornerstone for studying HCV RNA replication and evaluating antiviral compounds.[12][13]

Objective: To determine the concentration of an antiviral compound that inhibits 50% of HCV RNA replication (EC50) in a cell-based assay.

Methodology:

  • Cell Culture and Plating:

    • Huh-7 human hepatoma cells (or derivative cell lines like Huh-7-lunet) that stably harbor a subgenomic HCV replicon are used.[14][15] These replicons are engineered to contain a reporter gene, such as Renilla or Firefly luciferase, which allows for quantification of replication.[14]

    • Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, nonessential amino acids, and G418 (an antibiotic to maintain selection pressure for replicon-harboring cells).[15]

    • For the assay, cells are seeded into 96-well or 384-well plates in growth medium without G418.[14]

  • Compound Preparation and Dosing:

    • The test compounds (Velpatasvir, Pibrentasvir) are serially diluted in dimethyl sulfoxide (DMSO) to create a dose-response curve, typically with 10 concentration points.[14]

    • The diluted compounds are added to the plated cells. A DMSO vehicle control (0% inhibition) and a positive control using a combination of potent HCV inhibitors (>100x EC50 for 100% inhibition) are included.[14]

  • Incubation:

    • The plates are incubated for a period of 3 days at 37°C in a humidified atmosphere with 5% CO2 to allow for HCV replication and the antiviral compound to take effect.[14]

  • Endpoint Measurement (Luciferase Assay):

    • After incubation, a luciferase substrate (e.g., steadylite plus) is added to the wells.[15] The amount of light produced is directly proportional to the level of replicon RNA replication.

    • Luminescence is measured using a plate reader.

  • Data Analysis:

    • The raw luminescence data is normalized relative to the control wells.

    • The EC50 values are calculated by fitting the dose-response data to a four-parameter nonlinear regression curve.[14]

    • Cytotoxicity (CC50) is often assessed in parallel using an assay like calcein AM conversion to determine the compound's therapeutic index.[14]

Replicon_Assay_Workflow start Start seed_cells Seed Huh-7 cells with HCV replicon into multi-well plates start->seed_cells prepare_compounds Prepare serial dilutions of Velpatasvir/Pibrentasvir seed_cells->prepare_compounds add_compounds Add compounds and controls (DMSO, positive control) to cells prepare_compounds->add_compounds incubate Incubate plates for 3 days at 37°C, 5% CO2 add_compounds->incubate add_substrate Add Luciferase Substrate to each well incubate->add_substrate read_plate Measure luminescence using a plate reader add_substrate->read_plate analyze_data Normalize data and perform non-linear regression analysis read_plate->analyze_data end Calculate EC50 Value analyze_data->end

Figure 2: Experimental workflow for an HCV Replicon Assay.

References

Cross-Resistance Profile of Coblopasvir with Other HCV Direct-Acting Antivirals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, detailed public domain data from peer-reviewed experimental studies specifically quantifying the cross-resistance profile of Coblopasvir against a comprehensive panel of resistance-associated substitutions (RASs) for other direct-acting antivirals (DAAs) is limited. While some sources indicate a lack of cross-resistance with protease and polymerase inhibitors, the underlying data is not publicly accessible. This guide, therefore, provides a comparative framework based on established principles of HCV virology and DAA resistance, utilizing illustrative data and standardized experimental protocols.

Introduction to this compound

This compound is a pangenotypic inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1] NS5A is a critical phosphoprotein involved in both viral RNA replication and the assembly of new virions.[1] By targeting NS5A, this compound disrupts the HCV life cycle. It is often used in combination with other DAAs, such as the NS5B polymerase inhibitor sofosbuvir, to achieve high rates of sustained virologic response (SVR).[1]

Mechanisms of Cross-Resistance in HCV Direct-Acting Antivirals

Cross-resistance occurs when a mutation that confers resistance to one antiviral agent also reduces the susceptibility to other drugs, typically within the same class. For NS5A inhibitors, resistance is primarily mediated by amino acid substitutions in the NS5A protein.[2][3] Key RASs in NS5A have been identified at positions such as 28, 30, 31, 58, and 93.[3] The extent of cross-resistance between different NS5A inhibitors depends on their chemical structure and binding footprint on the NS5A protein.

Comparative In Vitro Activity of this compound (Illustrative Data)

The following tables present a hypothetical cross-resistance profile of this compound compared to other representative NS5A inhibitors. The data is structured to reflect typical outputs of in vitro resistance studies using HCV replicon assays. The fold change in EC50 (half-maximal effective concentration) indicates the loss of potency of a drug against a mutant virus compared to the wild-type virus.

Table 1: Illustrative Antiviral Activity against Wild-Type HCV Genotypes

CompoundGenotype 1a (EC50, pM)Genotype 1b (EC50, pM)Genotype 2a (EC50, pM)Genotype 3a (EC50, pM)Genotype 4a (EC50, pM)Genotype 5a (EC50, pM)Genotype 6a (EC50, pM)
This compound Data not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available
Ledipasvir31416,0001,1001101101,100
Velpatasvir20-302-420-5020-5010-2010-2020-40
Daclatasvir1-501-101-50100-10001-501-501-50
Elbasvir42>100,0003410100

Note: Data for Ledipasvir, Velpatasvir, Daclatasvir, and Elbasvir are compiled from published literature for illustrative comparison.

Table 2: Illustrative Cross-Resistance Profile against Common NS5A RASs in Genotype 1a

NS5A SubstitutionThis compound (Fold Change in EC50) Ledipasvir (Fold Change in EC50)Velpatasvir (Fold Change in EC50)Daclatasvir (Fold Change in EC50)Elbasvir (Fold Change in EC50)
M28TData not publicly available>100<2.5>100>1000
Q30H/RData not publicly available>1000<2.5>1000>1000
L31M/VData not publicly available>1000<2.5>1000>1000
Y93H/NData not publicly available>1000>100>1000>1000

Note: Fold change values are illustrative and based on published data for existing NS5A inhibitors.

Table 3: Illustrative Activity against NS3/4A Protease and NS5B Polymerase Inhibitor RASs

RASTargetThis compound (Fold Change in EC50)
D168A/V (Simeprevir-resistant)NS3/4ANo significant change expected
S282T (Sofosbuvir-resistant)NS5BNo significant change expected

Note: Based on the principle of targeting different viral proteins, cross-resistance between NS5A inhibitors and other DAA classes is not expected.

Experimental Protocols

The following is a detailed methodology for a typical in vitro experiment to determine the cross-resistance profile of an HCV DAA using a subgenomic replicon assay.

HCV Subgenomic Replicon Assay
  • Cell Lines: Human hepatoma cell lines (e.g., Huh-7) that are highly permissive for HCV RNA replication are used.[4] These cells are stably transfected with HCV subgenomic replicons.

  • HCV Replicons: Subgenomic replicon plasmids are constructed for various HCV genotypes. These replicons typically contain the HCV 5' untranslated region (UTR), a reporter gene (e.g., luciferase), the encephalomyocarditis virus (EMCV) internal ribosome entry site (IRES), the HCV non-structural proteins (NS3 to NS5B), and the HCV 3' UTR.[5]

  • Site-Directed Mutagenesis: Resistance-associated substitutions are introduced into the NS5A region of the replicon plasmids using site-directed mutagenesis kits. The sequence of each mutant is confirmed by Sanger sequencing.

  • In Vitro Transcription: The replicon plasmids are linearized, and RNA is synthesized in vitro using a T7 RNA polymerase kit.

  • Electroporation: The in vitro-transcribed replicon RNA is electroporated into Huh-7 cells.

  • Drug Treatment: Following electroporation, cells are seeded into 96-well plates. After cell attachment, the culture medium is replaced with fresh medium containing serial dilutions of the antiviral compounds being tested.

  • Quantification of HCV Replication: After a 72-hour incubation period, HCV replication is quantified by measuring the activity of the reporter gene (e.g., luciferase). Cell viability is also assessed in parallel using a cytotoxic assay (e.g., MTS assay) to ensure that the observed reduction in reporter signal is due to antiviral activity and not cytotoxicity.

  • Data Analysis: The EC50 values are calculated by plotting the percentage of inhibition of reporter signal against the log of the drug concentration and fitting the data to a four-parameter logistic regression model. The fold change in EC50 for a given RAS is calculated by dividing the EC50 value against the mutant replicon by the EC50 value against the wild-type replicon.

Visualizations

The following diagrams illustrate key concepts in HCV replication and the workflow for resistance testing.

HCV_Lifecycle cluster_cell Hepatocyte cluster_daa DAA Targets Entry 1. Entry & Uncoating Translation 2. Translation & Polyprotein Processing Entry->Translation +ve sense RNA Replication 3. RNA Replication Translation->Replication NS Proteins (NS5A, NS5B) Assembly 4. Virion Assembly Translation->Assembly Structural Proteins NS3_4A NS3/4A Protease Replication->Assembly New +ve sense RNA NS5A_Target NS5A NS5B NS5B Polymerase Release 5. Release Assembly->Release HCV_New Progeny HCV Release->HCV_New New Virions HCV HCV Virion HCV->Entry This compound This compound This compound->NS5A_Target Inhibits

Caption: Simplified Hepatitis C Virus (HCV) lifecycle and the target of this compound.

Resistance_Workflow cluster_plasmid Plasmid Engineering cluster_assay Cell-Based Assay cluster_analysis Data Analysis WT_Replicon Wild-Type HCV Replicon Plasmid Mutagenesis Site-Directed Mutagenesis WT_Replicon->Mutagenesis Mutant_Replicon RAS-Containing Replicon Plasmid Mutagenesis->Mutant_Replicon Transcription In Vitro Transcription Mutant_Replicon->Transcription Electroporation Electroporation into Huh-7 Cells Transcription->Electroporation DAA_Treatment Treatment with Serial Dilutions of DAA Electroporation->DAA_Treatment Incubation 72h Incubation DAA_Treatment->Incubation Luciferase_Assay Luciferase Assay (Replication) Incubation->Luciferase_Assay MTS_Assay MTS Assay (Viability) Incubation->MTS_Assay EC50 Calculate EC50 Values Luciferase_Assay->EC50 MTS_Assay->EC50 Fold_Change Calculate Fold Change (Mutant EC50 / WT EC50) EC50->Fold_Change Result Cross-Resistance Profile Fold_Change->Result

Caption: Experimental workflow for determining HCV DAA cross-resistance.

References

A Comparative Analysis of Coblopasvir plus Sofosbuvir for the Treatment of Chronic Hepatitis C

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the synergistic efficacy and safety profile of Coblopasvir in combination with Sofosbuvir, benchmarked against established direct-acting antiviral regimens.

This guide provides a comprehensive comparison of the all-oral, interferon-free regimen of this compound and Sofosbuvir against two other widely used pangenotypic direct-acting antiviral (DAA) combinations: Sofosbuvir/Velpatasvir and Glecaprevir/Pibrentasvir. The data presented herein is collated from pivotal Phase II and Phase III clinical trials, offering a quantitative and qualitative assessment of each regimen's performance in achieving sustained virologic response (SVR) across diverse patient populations. Detailed experimental protocols for key assessment methodologies are also provided to ensure reproducibility and transparency.

Mechanism of Action: A Synergistic Approach

The combination of this compound and Sofosbuvir leverages a dual-pronged attack on the hepatitis C virus (HCV) replication cycle. This compound is a potent and pangenotypic inhibitor of the HCV nonstructural protein 5A (NS5A), a phosphoprotein essential for viral RNA replication and virion assembly. Sofosbuvir, a nucleotide analog, is a highly effective inhibitor of the HCV nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase, acting as a chain terminator to halt viral RNA synthesis. The synergistic effect of these two agents, targeting different critical viral proteins, enhances the antiviral activity and presents a high barrier to the development of resistance.

HCV_Lifecycle_and_DAA_Inhibition cluster_host_cell Hepatocyte cluster_inhibition DAA Inhibition HCV_Entry HCV Entry Translation Translation & Polyprotein Processing HCV_Entry->Translation Uncoating Replication_Complex Replication Complex Formation Translation->Replication_Complex RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication Virion_Assembly Virion Assembly & Egress RNA_Replication->Virion_Assembly Packaging This compound This compound (NS5A Inhibitor) This compound->Replication_Complex Inhibits NS5A function Sofosbuvir Sofosbuvir (NS5B Inhibitor) Sofosbuvir->RNA_Replication Inhibits NS5B polymerase

Caption: Mechanism of action of this compound and Sofosbuvir in the HCV replication cycle.

Comparative Efficacy: Sustained Virologic Response (SVR12)

The primary efficacy endpoint in clinical trials for HCV treatments is the achievement of SVR12, defined as undetectable HCV RNA 12 weeks after the completion of therapy. The following tables summarize the SVR12 rates for this compound plus Sofosbuvir and the comparator regimens across different HCV genotypes and patient populations.

Table 1: SVR12 Rates for this compound (60 mg) plus Sofosbuvir (400 mg) for 12 Weeks [1]

Patient PopulationGenotype 1Genotype 2Genotype 3Genotype 6Overall
All Patients 99% (95% CI [96%, >99%])96% (95% CI [90%, 99%])90% (95% CI [78%, 97%])98% (95% CI [88%, >99%])97% (95% CI [94%, 98%])
With Compensated Cirrhosis Data not specifiedData not specifiedData not specifiedData not specified97%
Treatment-Experienced Data not specifiedData not specifiedData not specifiedData not specified97%

Table 2: SVR12 Rates for Sofosbuvir/Velpatasvir (400 mg/100 mg) for 12 Weeks (Pooled data from ASTRAL-1, ASTRAL-2, and ASTRAL-3 trials) [2][3]

Patient PopulationGenotype 1Genotype 2Genotype 3Genotype 4Genotype 5Genotype 6
All Patients 98%99%95%99%97%100%
With Compensated Cirrhosis 99%100%91%100%100%100%
Treatment-Experienced 99%100%90%100%100%100%

Table 3: SVR12 Rates for Glecaprevir/Pibrentasvir (300 mg/120 mg) for 8 or 12 Weeks (Integrated analysis of ENDURANCE and SURVEYOR trials) [1]

Patient PopulationGenotype 1Genotype 2Genotype 3Genotype 4, 5, 6
Treatment-Naïve, Non-Cirrhotic (8 weeks) 99.1%99.5%95%99.2%
Treatment-Naïve, Compensated Cirrhosis (12 weeks) 100%Data not specified97.1%Data not specified
Treatment-Experienced, Non-Cirrhotic (12 or 16 weeks) Data not specifiedData not specified90-95%Data not specified
Treatment-Experienced, Compensated Cirrhosis (16 weeks) Data not specifiedData not specified94%Data not specified

Safety and Tolerability Profile

The safety and tolerability of a DAA regimen are critical for patient adherence and successful treatment outcomes. The following table outlines the most common adverse events reported in clinical trials for each of the compared regimens.

Table 4: Incidence of Common Adverse Events (≥5% in any treatment arm)

Adverse EventThis compound + Sofosbuvir[1]Sofosbuvir/Velpatasvir[4]Glecaprevir/Pibrentasvir[5]
Fatigue ≥1%22%12%
Headache Not specified (≥5%)22%17%
Nausea Not specified (≥5%)11%9%
Neutropenia ≥1%Not specifiedNot specified
Nasopharyngitis Not specified (≥5%)11%Not specified

Serious adverse events were infrequent across all treatment groups. For the this compound plus Sofosbuvir regimen, no adverse events occurred at a frequency of ≥5%[1]. The most commonly reported adverse events (≥1%) were neutropenia and fatigue[1]. The majority of adverse events were mild to moderate and transient[1]. For Sofosbuvir/Velpatasvir, serious adverse events were reported in 2.2% of patients, with none leading to treatment discontinuation[4]. Similarly, for Glecaprevir/Pibrentasvir, serious adverse events related to the study drug were reported in less than 0.1% of patients[4].

Experimental Protocols

Sustained Virologic Response (SVR) Assessment

The determination of SVR is a critical endpoint in HCV clinical trials. The following outlines a typical workflow for this assessment.

SVR_Workflow Baseline Baseline: - Collect whole blood - Separate plasma On_Treatment During Treatment: - Optional HCV RNA testing for adherence monitoring Baseline->On_Treatment EOT End of Treatment (EOT): - Collect whole blood - Separate plasma On_Treatment->EOT Post_Treatment_12 12 Weeks Post-Treatment: - Collect whole blood - Separate plasma EOT->Post_Treatment_12 HCV_RNA_Quantification HCV RNA Quantification (qRT-PCR) Post_Treatment_12->HCV_RNA_Quantification SVR12_Achieved SVR12 Achieved (HCV RNA < LLOQ) HCV_RNA_Quantification->SVR12_Achieved Result Relapse Virologic Relapse (HCV RNA ≥ LLOQ) HCV_RNA_Quantification->Relapse Result

Caption: Workflow for the determination of Sustained Virologic Response at 12 weeks (SVR12).

HCV RNA Quantification Protocol (Illustrative Example using Real-Time RT-PCR):

  • Specimen Collection and Processing: Whole blood is collected in EDTA-containing tubes. Plasma is separated by centrifugation within 6 hours of collection and stored at -80°C until analysis.

  • RNA Extraction: Viral RNA is extracted from plasma samples using a commercially available kit (e.g., QIAamp Viral RNA Mini Kit) following the manufacturer's instructions. An internal control is typically added during the extraction process to monitor for extraction efficiency and PCR inhibition.

  • Reverse Transcription and Real-Time PCR: The extracted RNA is reverse transcribed into complementary DNA (cDNA) and then amplified using a one-step real-time reverse transcription polymerase chain reaction (qRT-PCR) assay. The assay utilizes primers and probes targeting a highly conserved region of the HCV genome, such as the 5' untranslated region.

  • Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a predefined threshold, is determined for each sample. The Ct value is inversely proportional to the amount of target RNA in the sample. A standard curve, generated from serial dilutions of a known concentration of HCV RNA, is used to quantify the viral load in international units per milliliter (IU/mL). The lower limit of quantification (LLOQ) for most assays is typically between 15 and 25 IU/mL.

Safety Monitoring

Patient safety is paramount throughout the duration of clinical trials. A standardized protocol for safety monitoring is implemented to detect and manage any potential adverse events.

Standard Laboratory Safety Monitoring:

  • Baseline Assessment (within 6 months prior to treatment):

    • Complete Blood Count (CBC) with differential

    • Hepatic function panel: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), alkaline phosphatase, total and direct bilirubin, and albumin.

    • International Normalized Ratio (INR)

    • Serum creatinine and estimated glomerular filtration rate (eGFR)

  • On-Treatment Monitoring:

    • While intensive on-treatment monitoring is often not required for DAA therapies, periodic assessment of the hepatic function panel may be conducted, particularly in patients with cirrhosis or other comorbidities.

    • Monitoring for specific adverse events is guided by the known safety profile of the investigational drugs.

  • Post-Treatment Follow-up:

    • A final safety assessment, including a hepatic function panel, is typically performed at the SVR12 visit.

Conclusion

The combination of this compound and Sofosbuvir demonstrates high efficacy and a favorable safety profile for the treatment of chronic hepatitis C, achieving an overall SVR12 rate of 97% in a Phase 3 trial. Its performance is comparable to other leading pangenotypic regimens, Sofosbuvir/Velpatasvir and Glecaprevir/Pibrentasvir. The synergistic mechanism of action, targeting two distinct and essential viral proteins, underscores the rational design of this combination therapy. For researchers and drug development professionals, this compound represents a valuable addition to the armamentarium of direct-acting antivirals, offering a potent and well-tolerated option for a broad range of patients with chronic HCV infection. Further comparative effectiveness research in real-world settings will continue to delineate the optimal placement of this regimen in the evolving landscape of HCV treatment.

References

Benchmarking Coblopasvir's safety profile against first-generation NS5A inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of clinical trial data reveals that Coblopasvir, a next-generation NS5A inhibitor, exhibits a favorable safety and tolerability profile when benchmarked against first-generation agents in its class, including daclatasvir, ledipasvir, and ombitasvir. This comparison guide provides an objective overview for researchers, scientists, and drug development professionals, summarizing quantitative safety data, detailing experimental protocols, and visualizing key biological and procedural pathways.

This compound, in combination with sofosbuvir, has demonstrated a high barrier to resistance and a promising safety profile in recent clinical trials. This positions it as a significant development in the treatment of chronic hepatitis C virus (HCV) infection, particularly when considering the adverse event landscape of earlier NS5A inhibitors.

Comparative Safety Analysis: A Tabular Overview

The following tables summarize the incidence of common and serious adverse events (AEs) observed in key clinical trials of this compound and first-generation NS5A inhibitors. The data is presented to facilitate a clear, quantitative comparison of their safety profiles.

Table 1: Adverse Events for this compound + Sofosbuvir

Adverse EventFrequency (%) (Phase 2, n=110)[1]Frequency (%) (Phase 3, China, n=371)[2]
Serious AEs 1.8 (not drug-related)7.7 (not drug-related)
Most Common AEs
HypercholesterolemiaNot Reported≥10
FatigueNot Reported≥1
NeutropeniaNot Reported≥1
Discontinuation due to AEs 00

Table 2: Adverse Events for Daclatasvir-Based Regimens

Adverse EventFrequency (%) (ALLY-1: DCV+SOF+RBV in Cirrhosis/Post-Transplant, n=113)[3]Frequency (%) (ALLY-2: DCV+SOF in HIV/HCV Co-infection, n=151)[4][5][6]Frequency (%) (ALLY-3: DCV+SOF in Genotype 3, n=152)[3][7]
Serious AEs 17 (cirrhosis), 9 (post-transplant) (not drug-related)No treatment-related SAEs<1 (not drug-related)
Most Common AEs
HeadacheNot Reported>5>10
FatigueNot Reported>10>10
NauseaNot Reported>5Not Reported
DiarrheaNot Reported>5Not Reported
Discontinuation due to AEs 000

Table 3: Adverse Events for Ledipasvir/Sofosbuvir

Adverse EventFrequency (%) (ION-1, -2, -3 Pooled Data, n=1952)[2][8][9]
Serious AEs <1 (treatment-related)
Most Common AEs
Fatigue13-18
Headache11-17
Nausea6-7
Diarrhea3-7
Insomnia3-6
Discontinuation due to AEs 0-1

Table 4: Adverse Events for Ombitasvir-Based Regimens (with Paritaprevir/Ritonavir ± Dasabuvir ± Ribavirin)

Adverse EventFrequency (%) (SAPPHIRE-I & -II, with RBV, n=770)[10][11]Frequency (%) (TURQUOISE-II, with RBV in Cirrhosis, n=380)[12][13]
Serious AEs 2Not Reported
Most Common AEs
Fatigue33>10
Nausea22>10
Pruritus19>10
Insomnia16>10
Asthenia14Not Reported
Discontinuation due to AEs <1Not Reported

Experimental Protocols: A Methodological Overview

The safety and efficacy of this compound and first-generation NS5A inhibitors were evaluated in multiple clinical trials. While specific protocols varied between studies, a general methodology for safety assessment was consistently employed, adhering to international guidelines such as those from the International Council for Harmonisation (ICH)[14][15][16][17][18].

Key Components of Safety Assessment:

  • Study Design: The majority of the pivotal trials were Phase 3, randomized, open-label, or double-blind, placebo-controlled studies.

  • Patient Population: Trials enrolled treatment-naïve and treatment-experienced adults with chronic HCV infection of various genotypes, with and without compensated cirrhosis. Specific trials also focused on populations with HIV/HCV co-infection or post-liver transplant patients.

  • Dosage and Administration:

    • This compound: 60 mg once daily, in combination with 400 mg of sofosbuvir.

    • Daclatasvir: 60 mg once daily, typically with 400 mg of sofosbuvir.

    • Ledipasvir: 90 mg as a fixed-dose combination with 400 mg of sofosbuvir, taken once daily.

    • Ombitasvir: 25 mg as part of a combination regimen with paritaprevir and ritonavir, with or without dasabuvir.

  • Safety Monitoring:

    • Adverse Event (AE) Monitoring: All AEs, regardless of severity or perceived relationship to the study drug, were recorded at each study visit. AEs were graded for severity (e.g., mild, moderate, severe) and assessed for their relationship to the investigational drug by the investigator.

    • Laboratory Testing: A comprehensive panel of laboratory tests was conducted at baseline and at regular intervals throughout the study and post-treatment follow-up. This included hematology, clinical chemistry (including liver function tests such as ALT, AST, and bilirubin), and urinalysis.

    • Vital Signs and Physical Examinations: Vital signs (blood pressure, heart rate, respiratory rate, and temperature) and physical examinations were performed at each study visit.

    • Electrocardiograms (ECGs): ECGs were typically performed at baseline and at specified time points during the trial to monitor for any cardiac effects.

    • Serious Adverse Event (SAE) Reporting: Investigators were required to report any SAEs to the sponsor within 24 hours of becoming aware of the event. SAEs are defined as any untoward medical occurrence that results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect.

Visualizing the Pathways

To better understand the mechanisms and processes involved, the following diagrams illustrate the HCV NS5A signaling pathway and a typical clinical trial workflow for safety assessment.

HCV_NS5A_Signaling_Pathway cluster_virus HCV Replication cluster_host Host Cell NS5A HCV NS5A Protein ReplicationComplex Replication Complex (with NS5B, RNA) NS5A->ReplicationComplex Essential Component Grb2 Grb2 NS5A->Grb2 Interacts with PI3K PI3K (p85) NS5A->PI3K Interacts with VirionAssembly Virion Assembly ReplicationComplex->VirionAssembly Produces Viral Components MAPK_Pathway MAPK Pathway (ERK1/2) Grb2->MAPK_Pathway Activates PI3K_AKT_Pathway PI3K-AKT Pathway PI3K->PI3K_AKT_Pathway Activates CellSignaling Cell Signaling & Survival MAPK_Pathway->CellSignaling PI3K_AKT_Pathway->CellSignaling NS5A_Inhibitor NS5A Inhibitor (e.g., this compound) NS5A_Inhibitor->NS5A Inhibits

Caption: Mechanism of action of NS5A inhibitors targeting the HCV NS5A protein and its interaction with host cell signaling pathways.

Clinical_Trial_Safety_Workflow cluster_protocol Protocol Defined Safety Monitoring cluster_data_collection Data Collection cluster_analysis Data Analysis & Reporting Screening Screening & Baseline Assessment Treatment Treatment Period (Regular Visits) Screening->Treatment FollowUp Post-Treatment Follow-Up Treatment->FollowUp AE_Monitoring Adverse Event Monitoring Treatment->AE_Monitoring Lab_Tests Laboratory Tests Treatment->Lab_Tests Vitals_ECG Vital Signs & ECGs Treatment->Vitals_ECG Final_Report Final Safety Analysis & Clinical Study Report FollowUp->Final_Report Data_Review Ongoing Data Review & Safety Monitoring Board AE_Monitoring->Data_Review Lab_Tests->Data_Review Vitals_ECG->Data_Review SAE_Reporting Serious Adverse Event Expedited Reporting Data_Review->SAE_Reporting SAE_Reporting->Final_Report

Caption: A generalized workflow for safety assessment in clinical trials of antiviral agents.

References

Comparative In Vivo Efficacy of Coblopasvir-Based Regimens in a Preclinical HCV Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

A note on the available data: Preclinical studies detailing the in vivo efficacy of Coblopasvir in Hepatitis C Virus (HCV)-infected mouse models are not extensively available in the public domain. This compound, a potent pangenotypic NS5A inhibitor, has largely been evaluated in human clinical trials, showing high efficacy in combination with other direct-acting antivirals (DAAs). This guide, therefore, presents a comparative overview based on the robust clinical performance of this compound-based regimens and contrasts it with available preclinical in vivo data from mouse models for other established HCV NS5A inhibitors and the NS5B polymerase inhibitor, sofosbuvir. This approach provides a valuable perspective for researchers in the field of HCV drug development.

This compound is a direct-acting antiviral agent that targets the HCV non-structural protein 5A (NS5A), a key protein in viral replication and assembly.[1][2][3] By inhibiting NS5A, this compound effectively disrupts the formation of the viral replication complex, leading to a significant reduction in HCV RNA levels.[1] It is approved for use in combination with sofosbuvir for treating adults with chronic HCV infection across multiple genotypes.[2][4]

Efficacy Comparison of HCV Treatment Regimens

The following table summarizes the efficacy of a this compound-based regimen (derived from human clinical trial data) and comparator DAA regimens tested in HCV-infected mouse models. The use of human hepatocyte chimeric mice is a key preclinical model for evaluating HCV drugs, as these mice are engrafted with human liver cells, allowing for HCV infection and replication.[5][6][7][8]

RegimenDrug ClassGenotype(s) TestedMouse ModelEfficacy OutcomeSource
This compound + Sofosbuvir NS5A Inhibitor + NS5B Inhibitor 1, 2, 3, 6 Human Clinical Trial 98% Sustained Virological Response (SVR12) [9][10]Clinical Trial Data
Daclatasvir + AsunaprevirNS5A Inhibitor + NS3/4A Protease Inhibitor1bHuman hepatocyte chimeric miceEradication of virus after 4 weeks of combination therapy.[5]Preclinical Mouse Study
Ledipasvir + SofosbuvirNS5A Inhibitor + NS5B Inhibitor1bHuman hepatocyte chimeric mice>95% SVR12, although NS5A-RAS Y93H was detected at baseline.[6]Preclinical Mouse Study
Ombitasvir/Paritaprevir/RitonavirNS5A Inhibitor + NS3/4A Protease Inhibitor + CYP3A Inhibitor1bHuman hepatocyte chimeric mice>88.9% SVR24 in PEG-IFN/RBV-experienced patients.[6]Preclinical Mouse Study
Sofosbuvir (monotherapy)NS5B Polymerase InhibitorNot specifiedHuman hepatocyte chimeric miceSignificant reduction in viral load, but not eradication as monotherapy.Preclinical Mouse Study

Note: SVR12 (Sustained Virological Response at 12 weeks post-treatment) is the primary endpoint in clinical trials, indicating a cure of HCV infection. While preclinical studies in mice do not typically measure SVR12 in the same manner, they assess viral load reduction and clearance.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for evaluating the in vivo efficacy of anti-HCV drugs in human hepatocyte chimeric mouse models, based on published studies.

HCV-Infected Human Hepatocyte Chimeric Mouse Model
  • Animal Model: Severe combined immunodeficient (SCID) mice transgenic for the urokinase-type plasminogen activator (uPA) gene (uPA/SCID mice) are commonly used. The uPA transgene induces liver damage, creating a selective advantage for transplanted human hepatocytes to engraft and repopulate the mouse liver.[6][7][8]

  • Human Hepatocyte Transplantation: Cryopreserved human hepatocytes are transplanted into the mice, typically via intrasplenic injection. The extent of liver humanization is monitored by measuring human albumin levels in the mouse serum.[6]

  • HCV Infection: Once a high level of human hepatocyte engraftment is achieved, mice are infected with HCV-positive human serum or cell culture-derived HCV (HCVcc) of a specific genotype.[5][6]

  • Treatment Regimen:

    • Test Article: this compound would be administered in combination with another DAA, such as sofosbuvir. The drugs are typically formulated for oral gavage.

    • Comparator Groups: Mice would be treated with comparator regimens (e.g., sofosbuvir alone, or other NS5A inhibitor-based combinations) or a vehicle control.

    • Dosing and Duration: Dosing frequency and duration would be based on pharmacokinetic and pharmacodynamic studies. A typical study might involve daily dosing for 4 weeks.[5]

  • Efficacy Assessment:

    • HCV RNA Quantification: Serum samples are collected at regular intervals (e.g., weekly) to measure HCV RNA levels using real-time quantitative reverse transcription PCR (qRT-PCR). The primary efficacy endpoint is the log reduction in viral load compared to the vehicle control group.

    • Viral Sequencing: At the end of the study, viral RNA can be sequenced to identify the emergence of drug-resistant variants.[5][6]

Visualizing the Mechanism and Workflow

To better understand the biological target of this compound and the experimental process, the following diagrams are provided.

G cluster_hcv HCV Life Cycle cluster_inhibition Mechanism of Action HCV RNA HCV RNA Polyprotein Polyprotein HCV RNA->Polyprotein Translation NS5A NS5A Polyprotein->NS5A Cleavage Replication Complex Replication Complex Replication Complex->HCV RNA Replication Virion Assembly Virion Assembly This compound (NS5A Inhibitor) This compound (NS5A Inhibitor) This compound (NS5A Inhibitor)->NS5A Inhibition NS5A->Replication Complex Formation NS5A->Virion Assembly Coordination

Figure 1. Mechanism of action of this compound (NS5A Inhibitor) in the HCV life cycle.

G Start Start uPA/SCID Mice uPA/SCID Mice Start->uPA/SCID Mice Human Hepatocyte\nTransplantation Human Hepatocyte Transplantation uPA/SCID Mice->Human Hepatocyte\nTransplantation Liver Humanization Liver Humanization Human Hepatocyte\nTransplantation->Liver Humanization HCV Infection HCV Infection Liver Humanization->HCV Infection Treatment Groups Treatment Groups HCV Infection->Treatment Groups This compound Regimen This compound Regimen Treatment Groups->this compound Regimen Comparator Regimen Comparator Regimen Treatment Groups->Comparator Regimen Vehicle Control Vehicle Control Treatment Groups->Vehicle Control Weekly Serum\nCollection Weekly Serum Collection This compound Regimen->Weekly Serum\nCollection Comparator Regimen->Weekly Serum\nCollection Vehicle Control->Weekly Serum\nCollection HCV RNA\nQuantification HCV RNA Quantification Weekly Serum\nCollection->HCV RNA\nQuantification Data Analysis Data Analysis HCV RNA\nQuantification->Data Analysis End End Data Analysis->End

References

A Comparative Structural Analysis of Coblopasvir and Other NS5A Inhibitors in Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the binding characteristics and mechanisms of action of Coblopasvir in comparison to other leading NS5A inhibitors.

This guide provides a comprehensive comparison of this compound with other prominent NS5A inhibitors used in the treatment of Hepatitis C Virus (HCV). The analysis focuses on the structural basis of their binding to the viral NS5A protein, supported by quantitative binding data and detailed experimental methodologies. Visualizations of key biological pathways and experimental workflows are included to facilitate a deeper understanding of their mechanisms of action.

Introduction to NS5A Inhibitors

Nonstructural protein 5A (NS5A) is a zinc-binding phosphoprotein essential for HCV RNA replication and virion assembly.[1][2] It does not possess any known enzymatic activity but acts as a crucial organizer of the viral replication complex.[3][4] NS5A inhibitors are a class of direct-acting antivirals (DAAs) that target this protein, leading to a potent disruption of the viral life cycle.[3][5] These inhibitors typically bind to Domain I of NS5A, a region critical for both RNA binding and protein dimerization.[2][6] The binding of these inhibitors is thought to induce a conformational change in NS5A, preventing it from functioning correctly in the replication process.[6] this compound is a pangenotypic NS5A inhibitor, effective against multiple HCV genotypes, and is often used in combination with other DAAs like sofosbuvir.[4][7]

Comparative Analysis of Binding Affinity

The efficacy of NS5A inhibitors is often quantified by their half-maximal effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of the viral replication in cell-based replicon assays. The table below summarizes the EC50 values for this compound and other key NS5A inhibitors against various HCV genotypes and common resistance-associated substitutions (RASs).

InhibitorGenotype 1a (EC50, pM)Genotype 1b (EC50, pM)Genotype 2a (EC50, pM)Genotype 3a (EC50, pM)Genotype 4a (EC50, pM)Genotype 5a (EC50, pM)Genotype 6a (EC50, pM)L31V (GT1b) Fold Change in EC50Y93H (GT1b) Fold Change in EC50
This compound Data not availableData not availableData not availableData not availableData not availableData not availableData not availableData not availableData not available
Daclatasvir 50[1]9[1]71-103[1]146[1]12[1]33[1]Data not available>60[8]>200[8]
Ledipasvir 31[9]4[9]Data not availableData not available390[9]Data not availableData not availableData not availableData not available
Velpatasvir Data not availableData not availableData not availableData not availableData not availableData not availableData not availableData not availableData not available
Pibrentasvir Data not availableData not availableData not availableData not availableData not availableData not availableData not availableLow resistance[3]Low resistance[3]

Note: While specific EC50 values for this compound were not available in the public domain at the time of this review, its pangenotypic activity has been demonstrated in clinical trials.[7][10] Data for other inhibitors are compiled from various sources and assay conditions may vary.

Structural Basis of NS5A Inhibition

The binding of NS5A inhibitors to Domain I is a critical event that disrupts the protein's function. These inhibitors are typically symmetrical molecules that are thought to bind to the dimeric interface of NS5A.[6] This interaction stabilizes a conformation of the NS5A dimer that is incompatible with RNA binding, thereby halting the replication process.

While a crystal structure of this compound in complex with NS5A is not publicly available, molecular docking studies with other NS5A inhibitors like Daclatasvir have provided insights into the probable binding mode.[11][12] These studies suggest that the inhibitor sits in a hydrophobic pocket at the dimer interface, making key contacts with residues that are often implicated in drug resistance, such as L31 and Y93.[8] Mutations at these positions can reduce the binding affinity of the inhibitors, leading to a decrease in their antiviral potency.

Experimental Protocols

HCV Replicon Assay for EC50 Determination

This assay is a cornerstone for evaluating the antiviral activity of NS5A inhibitors.[13][14]

Objective: To determine the concentration of an inhibitor that reduces HCV RNA replication by 50% in a cell-based system.

Methodology:

  • Cell Culture: Huh-7 human hepatoma cells, which are highly permissive for HCV replication, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.

  • Replicon Transfection: Subgenomic HCV replicon RNA, containing the HCV nonstructural proteins (NS3 to NS5B) and a reporter gene (e.g., luciferase), is introduced into the Huh-7 cells via electroporation.[13]

  • Drug Treatment: The transfected cells are seeded into 96-well plates. A serial dilution of the test inhibitor (e.g., this compound) is then added to the wells. Control wells receive the vehicle (e.g., DMSO) without the inhibitor.

  • Incubation: The plates are incubated for 48-72 hours to allow for HCV replication and protein expression.

  • Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the level of HCV replication.

  • Data Analysis: The luciferase signal from the drug-treated wells is normalized to the signal from the vehicle-treated control wells. The EC50 value is then calculated by fitting the dose-response curve to a four-parameter logistic equation.[10]

NS5A-Inhibitor Binding Assay (Microscale Thermophoresis - MST)

MST is a biophysical technique used to quantify the binding affinity between a protein and a ligand in solution.

Objective: To determine the dissociation constant (Kd) for the binding of an NS5A inhibitor to the purified NS5A protein.

Methodology:

  • Protein Expression and Purification: The Domain I of the NS5A protein is expressed in E. coli and purified using affinity and size-exclusion chromatography.[15]

  • Fluorescent Labeling: The purified NS5A protein is fluorescently labeled according to the manufacturer's protocol (e.g., using an NHS-ester reactive dye).

  • Serial Dilution: A serial dilution of the unlabeled inhibitor (e.g., this compound) is prepared in a suitable buffer.

  • Binding Reaction: A constant concentration of the fluorescently labeled NS5A is mixed with the different concentrations of the inhibitor.

  • MST Measurement: The samples are loaded into capillaries, and the thermophoretic movement of the labeled NS5A is measured in a Monolith NT.115 instrument (NanoTemper Technologies). The change in thermophoresis upon inhibitor binding is recorded.

  • Data Analysis: The change in the normalized fluorescence is plotted against the logarithm of the inhibitor concentration. The Kd is determined by fitting the data to a binding curve.

Signaling Pathways and Experimental Workflows

The interaction of NS5A with host cell factors is crucial for establishing a productive HCV infection. One of the most well-characterized interactions is with the lipid kinase phosphatidylinositol 4-kinase III alpha (PI4KIIIα).[16][17] This interaction is essential for the formation of the membranous web, the site of HCV replication. NS5A inhibitors have been shown to disrupt the NS5A-PI4KIIIα interaction, leading to a breakdown of the replication complex.[18]

Below are Graphviz diagrams illustrating the NS5A-PI4KIIIα signaling pathway and a typical experimental workflow for evaluating NS5A inhibitors.

ns5a_pi4k_pathway cluster_virus HCV Replication cluster_host Host Cell NS5A NS5A PI4KIIIa PI4KIIIα NS5A->PI4KIIIa recruits & activates ReplicationComplex Replication Complex (Membranous Web) HCV_RNA HCV RNA ReplicationComplex->HCV_RNA synthesizes PIP4 PI4P PI4KIIIa->PIP4 produces PIP4->ReplicationComplex promotes formation CellularFactors Other Host Factors NS5A_Inhibitor NS5A Inhibitor (e.g., this compound) NS5A_Inhibitor->NS5A binds & inhibits experimental_workflow start Start: Inhibitor Synthesis assay HCV Replicon Assay (EC50 Determination) start->assay binding_assay In Vitro Binding Assay (e.g., MST for Kd) assay->binding_assay resistance Resistance Profiling (Against RASs) assay->resistance structural Structural Analysis (X-ray/Docking) binding_assay->structural resistance->structural end Lead Optimization structural->end

References

Safety Operating Guide

Navigating the Safe Disposal of Coblopasvir: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of Coblopasvir, a potent antiviral compound, is a critical aspect of laboratory operations. This guide provides essential information on proper handling and disposal procedures to minimize risks to personnel and the environment.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, strict adherence to disposal protocols is paramount. The primary directive for this compound waste is to "Dispose of contents/ container to an approved waste disposal plant"[1]. This should be done in accordance with all applicable country, federal, state, and local regulations[1].

Personal Protective Equipment and Handling

Before handling this compound, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). This includes safety goggles with side-shields, protective gloves, and impervious clothing[1]. Work should be conducted in a well-ventilated area, and the formation of dust and aerosols should be avoided[1]. An accessible safety shower and eye wash station are mandatory in areas where this compound is handled[1].

Spill Management

In the event of a spill, immediate action is required to contain and clean the affected area.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Ensure adequate ventilation and evacuate non-essential personnel from the spill area[1].

  • Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses[1].

  • Absorption: Absorb the spilled solution with a finely-powdered liquid-binding material such as diatomite or universal binders[1].

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol[1].

  • Disposal: Collect the absorbed material and contaminated items and dispose of them as hazardous waste according to the guidelines in Section 13 of the Safety Data Sheet (SDS)[1].

Waste Disposal Workflow

The proper disposal of this compound follows a structured workflow to ensure safety and compliance. This involves segregating the waste, using appropriate containers, and partnering with a licensed waste disposal service.

Caption: Logical workflow for the proper disposal of this compound waste.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes its key hazard classifications from the Safety Data Sheet.

Hazard ClassificationCategoryHazard StatementPrecautionary Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowedP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. P330: Rinse mouth.
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic lifeP273: Avoid release to the environment. P391: Collect spillage.
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effectsP273: Avoid release to the environment. P391: Collect spillage.

Data sourced from the this compound Safety Data Sheet[1].

General Guidance for Antiviral Compound Disposal

For antiviral compounds like this compound, where specific inactivation protocols are not provided, general best practices for handling potent pharmaceutical agents in a laboratory setting should be followed. This includes:

  • Segregation: Keep antiviral waste separate from other chemical and biological waste streams to ensure proper handling and disposal[2].

  • Containment: Use sealed, clearly labeled containers for all this compound waste to prevent accidental exposure[3].

  • Professional Disposal: Always use a licensed and approved waste disposal service for the final disposal of the material[2].

It is crucial to avoid disposing of this compound or any other pharmaceutical waste down the drain or in regular trash, as this can lead to environmental contamination[4]. Unused or expired medicines should be managed as hazardous waste[4].

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.